Technical Documentation Center

2-Phenyl-2-cyclohexen-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenyl-2-cyclohexen-1-one
  • CAS: 4556-09-6

Core Science & Biosynthesis

Foundational

2-Phenyl-2-cyclohexen-1-one synthesis from cyclohexanone and bromobenzene

Synthesis of 2-Phenyl-2-cyclohexen-1-one: A Comprehensive Technical Guide to -Arylation and Dehydrogenation Strategies Executive Summary The synthesis of -unsaturated cyclic ketones (enones) bearing -aryl substituents is...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-Phenyl-2-cyclohexen-1-one: A Comprehensive Technical Guide to -Arylation and Dehydrogenation Strategies

Executive Summary

The synthesis of


-unsaturated cyclic ketones (enones) bearing 

-aryl substituents is a foundational transformation in the development of pharmaceuticals, agrochemicals, and complex natural products. Specifically, 2-phenyl-2-cyclohexen-1-one serves as a versatile building block, offering a highly reactive Michael acceptor and a conjugated system primed for further functionalization.

Historically, accessing this framework relied on lengthy, low-yielding sequences. Modern organometallic chemistry has streamlined this into a highly efficient, atom-economical two-step sequence:

  • Palladium-Catalyzed

    
    -Arylation:  Direct coupling of cyclohexanone and bromobenzene.
    
  • Regioselective Dehydrogenation: Controlled oxidation of the intermediate to the thermodynamically favored enone.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere procedural lists. We will explore the mechanistic causality behind reagent selection, establish self-validating in-process controls, and provide robust, scalable protocols grounded in authoritative literature.

Strategic Disconnection & Logical Flow

The retrosynthetic disconnection of 2-phenyl-2-cyclohexen-1-one naturally points to 2-phenylcyclohexanone, which can be further disconnected into cyclohexanone and bromobenzene. This forward synthetic pathway requires careful management of chemoselectivity in the first step and regioselectivity in the second step.

Synthesis_Pathway SM Cyclohexanone + Bromobenzene INT 2-Phenylcyclohexanone SM->INT Pd2(dba)3, P(t-Bu)3 NaOtBu, Toluene, 80°C PROD 2-Phenyl-2-cyclohexen-1-one INT->PROD IBX, DMSO, 80°C or Pd(OAc)2/O2

Two-step synthetic workflow from cyclohexanone to 2-phenyl-2-cyclohexen-1-one.

Step 1: Palladium-Catalyzed -Arylation

The Buchwald-Hartwig


-arylation of ketones represents a paradigm shift in C–C bond formation, allowing for the direct coupling of unactivated ketones with aryl halides[1].
Mechanistic Causality

The reaction operates via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction:

  • Oxidative Addition: The electron-rich Pd(0) center inserts into the C–Br bond of bromobenzene, forming an arylpalladium(II) bromide intermediate.

  • Enolate Formation & Ligand Substitution: Sodium tert-butoxide (NaOtBu) deprotonates cyclohexanone to form a sodium enolate. This enolate undergoes transmetalation with the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The arylpalladium enolate undergoes reductive elimination to form the new C–C bond, releasing 2-phenylcyclohexanone and regenerating the Pd(0) catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition (Bromobenzene) PdII_Enol Ar-Pd(II)-Enol PdII_Br->PdII_Enol Ligand Substitution (Enolate from Ketone) PdII_Enol->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed α-arylation catalytic cycle showing key organometallic intermediates.

Experimental Design & Reagent Selection
  • Catalyst/Ligand System: We utilize

    
     combined with tri-tert-butylphosphine (
    
    
    
    ). The extreme steric bulk and electron richness of
    
    
    accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, preventing catalyst resting-state degradation.
  • Base Selection: NaOtBu is the optimal base. It is strong enough to quantitatively generate the cyclohexanone enolate (pKa ~16.7) but sterically hindered enough to avoid acting as a competing nucleophile against the aryl halide.

  • Solvent: Toluene is selected because it solubilizes the non-polar organometallic intermediates and supports the elevated temperatures (80–100 °C) required to drive the catalytic cycle.

Step 2: Regioselective Dehydrogenation

Converting 2-phenylcyclohexanone to 2-phenyl-2-cyclohexen-1-one requires the removal of two hydrogen atoms. The primary challenge here is regioselectivity : ensuring the formation of the conjugated enone (2-phenyl-2-cyclohexen-1-one) rather than the unconjugated isomer (6-phenyl-2-cyclohexen-1-one).

Comparative Dehydrogenation Strategies

Several methodologies exist to achieve this transformation. The choice of method depends on scale, tolerance for transition metals, and environmental constraints.

Dehydrogenation MethodReagents & ConditionsRegioselectivity (Conjugated : Unconjugated)Typical YieldKey Advantage / Causality
IBX Oxidation [2]IBX, DMSO or EtOAc, 80 °C> 95 : 580–90%Metal-free. Hypervalent iodine directly targets the enol tautomer, driving thermodynamic product formation.
Saegusa–Ito Oxidation [3]1. TMSOTf, Et

N2. Pd(OAc)

, MeCN
> 98 : 275–85%Highly predictable. Traps the thermodynamic enolate as a silyl enol ether prior to Pd-mediated

-hydride elimination.
Aerobic Pd-Catalysis [4]Pd/Au/CeO

, O

, 70 °C
> 99 : 170–80%Green chemistry. Heterogeneous concerted metalation-deprotonation (CMD) pathway utilizing atmospheric oxygen.

For this guide, we will detail the IBX-mediated dehydrogenation (Nicolaou protocol) due to its operational simplicity, excellent regioselectivity, and avoidance of stoichiometric heavy metals.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure each mechanistic milestone is achieved before proceeding.

Protocol A: Synthesis of 2-Phenylcyclohexanone via -Arylation

Reagents:

  • Cyclohexanone: 1.2 equivalents (11.8 mmol)

  • Bromobenzene: 1.0 equivalent (9.8 mmol)

  • 
    : 1.0 mol% (0.098 mmol)
    
  • 
    : 2.2 mol% (0.215 mmol)
    
  • NaOtBu: 1.5 equivalents (14.7 mmol)

  • Anhydrous Toluene: 20 mL

Step-by-Step Procedure:

  • System Purging: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried 50 mL Schlenk flask with

    
    , NaOtBu, and anhydrous toluene.
    
  • Active Catalyst Generation: Add

    
     to the suspension. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the dissociation of dba ligands and the formation of the active monomeric Pd(0) species.
    
  • Substrate Addition: Add bromobenzene followed by cyclohexanone via microsyringe.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50

    
    L aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The reaction is self-validated when the bromobenzene peak is completely consumed.
    
  • Workup & Purification: Cool the mixture to room temperature. Quench with saturated aqueous NH

    
    Cl (20 mL) to neutralize the remaining base. Extract with ethyl acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to yield 2-phenylcyclohexanone as a white crystalline solid.
Protocol B: Synthesis of 2-Phenyl-2-cyclohexen-1-one via IBX Oxidation

Reagents:

  • 2-Phenylcyclohexanone: 1.0 equivalent (5.0 mmol)

  • o-Iodoxybenzoic acid (IBX): 2.0 equivalents (10.0 mmol)

  • Anhydrous DMSO: 25 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-phenylcyclohexanone in anhydrous DMSO in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add IBX in one portion. Safety Causality: IBX can be explosive under heavy impact or temperatures exceeding 130 °C. Ensure the heating bath is strictly regulated.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 8:2). The starting material is UV-inactive, while the newly formed conjugated enone (2-phenyl-2-cyclohexen-1-one) will appear as a strongly UV-active spot at a slightly lower R

    
     value.
    
  • Workup: Cool the reaction to room temperature. Upon cooling, the byproduct, 2-iodosobenzoic acid (IBA), will partially precipitate. Dilute the mixture with water (50 mL) and extract with diethyl ether (

    
     mL).
    
  • Purification: Wash the combined ether layers sequentially with 5% aqueous NaHCO

    
     (
    
    
    
    mL) and brine (20 mL) to remove residual DMSO and IBA. Dry over MgSO
    
    
    , concentrate, and purify via flash chromatography to afford 2-phenyl-2-cyclohexen-1-one.

Conclusion

The synthesis of 2-phenyl-2-cyclohexen-1-one from cyclohexanone and bromobenzene exemplifies the power of modern synthetic methodology. By leveraging the Buchwald-Hartwig


-arylation, chemists can bypass indirect enolate alkylation methods. Subsequent regioselective dehydrogenation using IBX or Pd-catalysis ensures high fidelity in forming the thermodynamically stable conjugated enone. Adhering to the mechanistic principles and IPCs outlined in this guide ensures high reproducibility and scalability for downstream drug development applications.

References

1.1[1] 2.4[4] 3.2[2] 4.3[3]

Sources

Exploratory

Robinson annulation synthesis of 2-Phenyl-2-cyclohexen-1-one

Title: Robinson Annulation Synthesis of 2-Phenyl-2-cyclohexen-1-one: A Regioselective Stork Enamine Approach Executive Summary & Retrosynthetic Rationale The construction of the 2-phenyl-2-cyclohexen-1-one architecture v...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Robinson Annulation Synthesis of 2-Phenyl-2-cyclohexen-1-one: A Regioselective Stork Enamine Approach

Executive Summary & Retrosynthetic Rationale

The construction of the 2-phenyl-2-cyclohexen-1-one architecture via a classical Robinson annulation presents a unique regiochemical challenge. The target molecule requires the formation of a C2–C3 double bond and a C4–C5 single bond, which retrosynthetically disconnects to a 1,5-dicarbonyl intermediate: 6-phenyl-5-oxohexanal .

To synthesize this intermediate via a Michael addition, 1-phenyl-2-propanone (phenylacetone) must serve as the Michael donor and acrolein as the acceptor. However, direct base-catalyzed enolization of phenylacetone predominantly yields the thermodynamically stable benzylic enolate. If this benzylic enolate were used, the subsequent cyclization would lead entirely to the undesired 3-phenyl-2-cyclohexen-1-one isomer[1].

To invert this regioselectivity and force the annulation to yield the 2-phenyl isomer, we must employ a Stork enamine strategy . Reacting phenylacetone with pyrrolidine generates the kinetic, less-substituted enamine. The severe allylic strain (


 strain) between the bulky phenyl ring and the pyrrolidine moiety strictly prevents the formation of the benzylic enamine[1]. This directs the subsequent conjugate addition of acrolein exclusively to the terminal methyl group, ensuring absolute regiochemical fidelity.

Mechanistic Pathway

MechanisticPathway A 1-Phenyl-2-propanone + Pyrrolidine B Kinetic Enamine (Terminal Attack Directed) A->B Dean-Stark (-H2O) Kinetic Control C Acrolein Addition (0 °C, Michael Acceptor) B->C C-C Bond Formation D 6-Phenyl-5-oxohexanal (1,5-Dicarbonyl Intermediate) C->D Aqueous HCl Hydrolysis E Benzylic Enolate Formation (Thermodynamic Control) D->E Aqueous NaOH pH > 10 F 6-endo-trig Cyclization & Dehydration E->F Intramolecular Aldol G 2-Phenyl-2-cyclohexen-1-one (Target Molecule) F->G -H2O

Workflow of the regioselective Stork enamine-directed Robinson annulation.

Quantitative Data: Strategy Comparison

The necessity of the enamine approach becomes obvious when comparing the yields and regioselectivity of various Robinson annulation conditions.

Synthesis StrategyReagentsMajor ProductRegioselectivityOverall YieldKey Limitation
Direct Base Catalysis Phenylacetone, Acrolein, NaOH3-Phenyl-2-cyclohexen-1-one< 10% (Target)12 - 15%Uncontrolled benzylic enolization[1]
Stork Enamine Synthesis Pyrrolidine, Acrolein, HCl/NaOH2-Phenyl-2-cyclohexen-1-one> 95% (Target)68 - 75%Moisture-sensitive enamine intermediate
Mukaiyama-Michael TMS Enol Ether, Acrolein, TiCl₄2-Phenyl-2-cyclohexen-1-one> 98% (Target)80 - 85%Requires cryogenic (-78 °C) conditions

Experimental Workflow & Protocols

Phase 1: Regioselective Enamine Formation (Kinetic Control)
  • Reagents: 1-Phenyl-2-propanone (100 mmol), Pyrrolidine (120 mmol), p-Toluenesulfonic acid (5 mmol), Toluene (150 mL).

  • Procedure:

    • Combine reagents in a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

    • Reflux the mixture at 110 °C for 4–6 hours until water accumulation in the trap ceases (~1.8 mL expected).

    • Remove toluene under reduced pressure to yield the crude 1-(1-phenylprop-1-en-2-yl)pyrrolidine.

  • Causality: The Dean-Stark trap drives the equilibrium forward by continuously removing the water byproduct. Pyrrolidine is selected over morpholine due to its higher nucleophilicity. The

    
     strain forces the reaction to proceed almost exclusively at the terminal methyl group, yielding the kinetic enamine[1].
    
Phase 2: Conjugate Michael Addition
  • Reagents: Crude enamine (from Phase 1), Acrolein (110 mmol), Anhydrous Dichloromethane (DCM, 100 mL).

  • Procedure:

    • Dissolve the crude enamine in anhydrous DCM and cool to 0 °C under an inert argon atmosphere.

    • Add acrolein dropwise over 45 minutes to prevent thermal spikes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Acrolein is highly reactive and prone to exothermic polymerization. Cryo-cooling and slow addition mitigate this risk. The enamine acts as a soft nucleophile, selectively attacking the soft β-carbon of the α,β-unsaturated aldehyde to form an intermediate iminium salt without triggering premature 1,2-addition.

Phase 3: Hydrolysis and Intramolecular Aldol Condensation
  • Reagents: 10% Aqueous HCl (50 mL), 10% Aqueous NaOH (100 mL).

  • Procedure:

    • Add 10% HCl to the DCM solution and stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt.

    • Separate the organic layer and concentrate. Dissolve the residue in ethanol (100 mL).

    • Add 10% NaOH to the ethanolic solution (pH > 10) and reflux for 4 hours.

    • Cool, neutralize, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

  • Causality: Acid hydrolysis is strictly required to cleave the pyrrolidine auxiliary, liberating the 6-phenyl-5-oxohexanal intermediate. Subsequent base treatment shifts the system to thermodynamic control. The benzylic proton (pKa ~ 16) is highly acidic, leading to the exclusive formation of the benzylic enolate. This enolate undergoes a 6-endo-trig cyclization onto the terminal aldehyde. Alternative enolization at C4 would lead to a highly strained 4-membered ring, which is kinetically disfavored. The final dehydration is thermodynamically driven by the formation of the highly conjugated 2-phenyl-2-cyclohexen-1-one system[2],[3].

Trustworthiness: Self-Validating Analytical Checkpoints

A robust protocol must be self-validating. To ensure the integrity of the synthesis, researchers must verify the following checkpoints:

  • Post-Enamine Formation (IR Spectroscopy): The complete disappearance of the ketone carbonyl stretch at ~1715 cm⁻¹ and the appearance of a strong enamine C=C–N stretch at ~1640 cm⁻¹ validates the success of Phase 1.

  • Post-Hydrolysis (¹H NMR): Before proceeding to base catalysis, the isolation of 6-phenyl-5-oxohexanal must be confirmed. The presence of an aldehyde proton (singlet, ~9.7 ppm) and a benzylic CH₂ (singlet, ~3.7 ppm) ensures the Michael addition occurred at the correct regiocenter.

  • Final Product Verification (UV-Vis & NMR): The target 2-phenyl-2-cyclohexen-1-one exhibits a distinct UV absorption maximum (λmax ≈ 245 nm) due to the cross-conjugated enone-phenyl system. In ¹H NMR, the vinylic proton at C3 appears as a characteristic triplet at ~7.02 ppm (J = 4.5 Hz), confirming the ring closure and dehydration[4].

References

  • Ye, F. et al. "Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives". RSC Advances, 2018, 8, 19883-19893. Available at:[Link]

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis". Springer. Available at:[Link]

  • Takei, D. "Design of Solid Catalysts and Development of Dehydrogenation Reactions Based on Structural Control of Bimetallic Active Sites" (Ph.D. Thesis, University of Tokyo, 2023). Available at:[Link]

Sources

Foundational

1H and 13C NMR spectral analysis of 2-Phenyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenyl-2-cyclohexen-1-one For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Phenyl-2-cyclohexen-1-one, a key α,β-unsaturated ketone. Understanding the spectral features of this compound is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for reaction monitoring, quality control, and structural verification. This document details the theoretical principles behind the observed chemical shifts and coupling constants, provides a predicted spectral analysis, outlines a detailed experimental protocol for data acquisition, and presents the data in a clear, structured format.

Introduction: The Significance of 2-Phenyl-2-cyclohexen-1-one

2-Phenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone, a structural motif present in many biologically active compounds and synthetic intermediates.[1] The conjugation of the phenyl group and the carbonyl group through the carbon-carbon double bond creates a unique electronic environment that is reflected in its NMR spectra. A thorough NMR analysis provides unambiguous confirmation of its structure and offers insights into its electronic properties.

This guide will delve into a detailed predictive analysis of both the ¹H and ¹³C NMR spectra of 2-Phenyl-2-cyclohexen-1-one. The principles discussed are broadly applicable to the characterization of other α,β-unsaturated systems.

Molecular Structure and Numbering

To facilitate the discussion of the NMR spectra, the atoms of 2-Phenyl-2-cyclohexen-1-one are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of 2-Phenyl-2-cyclohexen-1-one.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Phenyl-2-cyclohexen-1-one will exhibit distinct signals corresponding to the vinylic, allylic, and phenyl protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group, the anisotropy of the phenyl ring, and the double bond.

  • Phenyl Protons (H2', H3', H4', H5', H6'): These protons will appear in the aromatic region of the spectrum, typically between 7.2 and 7.6 ppm. Due to the free rotation around the C2-C1' bond, the ortho (H2', H6'), meta (H3', H5'), and para (H4') protons may overlap, resulting in a complex multiplet.

  • Vinylic Proton (H3): This proton is part of the α,β-unsaturated system. It is expected to resonate downfield due to the deshielding effect of the conjugated system. Its signal will likely appear as a triplet of triplets due to coupling with the adjacent methylene protons at C4.

  • Allylic Protons (H4): The two protons on C4 are diastereotopic and will have different chemical shifts. They will appear as multiplets due to coupling with the vinylic proton (H3) and the methylene protons at C5.

  • Methylene Protons (H5): These protons are adjacent to a saturated carbon and will appear further upfield. They will show complex splitting patterns due to coupling with the protons on C4 and C6.

  • Allylic Protons (H6): These protons are alpha to the carbonyl group, which causes a significant downfield shift compared to the H5 protons. They will appear as a multiplet due to coupling with the protons at C5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon.

  • Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-200 ppm for α,β-unsaturated ketones.[1]

  • Olefinic Carbons (C2 and C3): C2, being substituted with the phenyl group, will be more deshielded than C3. The polarization of the π-system results in a partial positive charge at the β-carbon (C3), leading to a downfield shift compared to typical alkene carbons.[1]

  • Phenyl Carbons (C1', C2', C3', C4', C5', C6'): The aromatic carbons will resonate in the typical range of 125-140 ppm. The ipso-carbon (C1') will be shifted downfield due to its attachment to the cyclohexenone ring.

  • Aliphatic Carbons (C4, C5, C6): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C6, being alpha to the carbonyl group, will be the most deshielded of the three.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Phenyl-2-cyclohexen-1-one. These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H36.5 - 7.0t~4
H42.5 - 2.7m-
H52.0 - 2.2m-
H62.3 - 2.5m-
Phenyl-H7.2 - 7.6m-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)195 - 200
C2140 - 145
C3130 - 135
C425 - 30
C520 - 25
C635 - 40
C1'135 - 140
C2', C6'128 - 130
C3', C5'128 - 130
C4'130 - 133

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of 2-Phenyl-2-cyclohexen-1-one directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

G cluster_prep Sample Preparation Weigh Sample Weigh Sample Add Solvent (CDCl3) Add Solvent (CDCl3) Weigh Sample->Add Solvent (CDCl3) Add TMS Add TMS Add Solvent (CDCl3)->Add TMS Dissolve Dissolve Add TMS->Dissolve

Caption: NMR Sample Preparation Workflow.

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.[1]

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is standard.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Step 3: Data Processing

  • Apply Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_acq Data Acquisition & Processing Insert Sample Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock & Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase & Calibrate Phase & Calibrate Fourier Transform->Phase & Calibrate Integrate Integrate Phase & Calibrate->Integrate

Caption: Workflow for NMR Data Acquisition and Processing.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Phenyl-2-cyclohexen-1-one provide a detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the electronic effects of the conjugated system, including the carbonyl, phenyl, and alkene functionalities. The experimental protocol outlined provides a robust method for obtaining high-quality spectra for this and similar molecules. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of α,β-unsaturated ketones.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds.
  • ChemicalBook. (n.d.). 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-PHENYLCYCLOHEXANONE(1444-65-1) 13C NMR spectrum.
  • PubChem. (n.d.). 2-Phenyl-2-cyclohexen-1-one.
  • MDPI. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R.
  • ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.

Sources

Exploratory

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 2-Phenyl-2-cyclohexen-1-one

Executive Summary & Structural Profiling The compound 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) is a highly versatile -unsaturated cyclic ketone featuring an -phenyl substituent[1]. In organic synthesis and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The compound 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) is a highly versatile


-unsaturated cyclic ketone featuring an 

-phenyl substituent[1]. In organic synthesis and drug development, this structural motif serves as a critical electrophilic scaffold. The presence of the phenyl ring at the C2 position extends the

-conjugation of the enone system, subtly altering its LUMO energy and enhancing its utility as a Michael acceptor and a dienophile in Diels-Alder cycloadditions. Furthermore, the steric encumbrance introduced by the phenyl group dictates strict facial selectivity during asymmetric transformations.

The fundamental physical and chemical properties of 2-phenyl-2-cyclohexen-1-one are well-documented in authoritative databases such as [1]. A consolidated quantitative profile is provided in Table 1.

Table 1: Physicochemical Properties of 2-Phenyl-2-cyclohexen-1-one
PropertyValueReference / Source
IUPAC Name 2-phenylcyclohex-2-en-1-oneComputed by Lexichem
CAS Registry Number 4556-09-6PubChem[1]
Molecular Formula C₁₂H₁₂OPubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
Exact Mass 172.0888 DaPubChem[1]
XLogP3 (Lipophilicity) 2.5XLogP3 3.0[1]
Topological Polar Surface Area 17.1 ŲCactvs 3.4.8.24[1]
H-Bond Acceptors / Donors 1 / 0Cactvs 3.4.8.24[1]

Synthetic Methodologies & Mechanistic Pathways

The synthesis of


-arylated enones traditionally suffers from poor regiocontrol and over-oxidation. However, modern catalytic methods have established highly efficient and orthogonal pathways to access 2-phenyl-2-cyclohexen-1-one.
Regioselective Dehydrogenation via Heterogeneous Catalysis

Recent advancements in heterogeneous catalysis have elucidated a highly regioselective dehydrogenation pathway starting from 2-phenylcyclohexanone, utilizing a specialized Pd/Au/CeO₂ catalyst ()[2].

Mechanistic Causality: The catalyst operates via a dual-site mechanism where the Pd(II)–(


-O)–Au(0) structure acts as a Lewis acid/Brønsted base pair. The oxygen atom directly coordinated to the palladium acts as a Brønsted base to extract the 

-proton. Density Functional Theory (DFT) calculations reveal that the activation free energy for deprotonation at the phenyl-substituted side is significantly lower (9.4 kcal/mol) compared to the unsubstituted side (20.6 kcal/mol)[2]. This thermodynamic differential is the direct cause of the strict regioselectivity, yielding 2-phenyl-2-cyclohexen-1-one without forming the 6-phenyl isomer or over-oxidizing to a phenol derivative[2].

Mechanism Substrate 2-Phenylcyclohexanone Enolate Pd(II)-Enolate Intermediate (α-C-H Activation) Substrate->Enolate + Catalyst Cat Pd/Au/CeO2 Catalyst Cat->Enolate BetaElim β-Hydride Elimination Enolate->BetaElim Product 2-Phenyl-2-cyclohexen-1-one BetaElim->Product Regen Catalyst Regeneration (O2 Oxidation) BetaElim->Regen Pd(II)-Hydride Regen->Cat H2O Byproduct

Caption: Catalytic cycle for the regioselective dehydrogenation of 2-phenylcyclohexanone.

Suzuki-Miyaura Cross-Coupling

An alternative, highly modular approach involves the Suzuki-Miyaura cross-coupling of 2-iodo-2-cyclohexen-1-one with phenylboronic acid ()[3].

Mechanistic Causality: The choice of the iodo-enone over the bromo-enone is deliberate; the weaker C–I bond accelerates the oxidative addition step of the palladium catalytic cycle, allowing the reaction to proceed at room temperature. The aqueous ethanol solvent system is chosen not only for its green chemistry profile but because it optimally solvates both the organic substrates and the inorganic base (Na₂CO₃), facilitating rapid transmetalation.

SuzukiWorkflow Step1 Reactant Preparation 2-Iodo-2-cyclohexen-1-one + Phenylboronic acid Step2 Catalyst Addition Pd/C (5 mol%) + Na2CO3 Step1->Step2 Step3 Solvent System EtOH:H2O (1:1) Step2->Step3 Step4 Reaction Conditions Stirring at RT Step3->Step4 Step5 Workup & Purification Extraction & Chromatography Step4->Step5 Product Target Compound 2-Phenyl-2-cyclohexen-1-one Step5->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of 2-phenyl-2-cyclohexen-1-one.

Table 2: Comparative Synthetic Pathways
MethodologyCatalyst / ReagentsYieldKey Advantage
Suzuki-Miyaura Coupling Pd/C, Phenylboronic acid, Na₂CO₃>80%High functional group tolerance, mild conditions.
Regioselective Dehydrogenation Pd/Au/CeO₂, O₂~83%Direct C-H activation, utilizes green oxidant (O₂).
Microwave-Assisted Coupling CuI, L-proline, Iodobenzene79–88%Rapid reaction time, transition-metal economy.

Reactivity Profile & Downstream Applications

Asymmetric Carbonyl Reduction

2-Phenyl-2-cyclohexen-1-one is a benchmark substrate for testing novel asymmetric reduction catalysts. When reduced using TarB-NO₂ (a chiral boron-based catalyst) and sodium borohydride, the enone is converted to the corresponding chiral allylic alcohol with an exceptional 99% enantiomeric excess (ee) ()[3]. The TarB-NO₂ catalyst coordinates to the carbonyl oxygen, creating a sterically demanding pocket that completely blocks one face of the enone, forcing the hydride to attack exclusively from the less hindered trajectory[3].

Agrochemical Applications (Herbicide Safeners)

Substituted derivatives of the 2-phenyl-2-cyclohexen-1-one framework exhibit potent bioactivity as herbicide safeners. Specifically, they are used to protect crops like maize from injury caused by acetyl CoA carboxylase (ACCase) inhibitors such as clethodim ()[4]. The enone core acts as a structural mimic that competitively binds to the carboxylase-transferase domain, mitigating off-target phytotoxicity[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process quality control (IPC) steps to guarantee reproducibility.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: Access 2-phenyl-2-cyclohexen-1-one from 2-iodo-2-cyclohexen-1-one.

  • Reagent Preparation: In a round-bottom flask, dissolve 2-iodo-2-cyclohexen-1-one (1.0 eq) and phenylboronic acid (1.2 eq) in a 1:1 mixture of degassed Ethanol and deionized H₂O. Causality: Degassing prevents the oxidative homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add Na₂CO₃ (2.0 eq) followed by 10% Pd/C (5 mol%). Causality: Pd/C is selected over homogeneous Pd catalysts to allow for simple filtration and catalyst recovery.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the strongly UV-active starting material spot validates the end of the reaction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Extract the aqueous filtrate with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Final Validation: Purify via flash chromatography. Analyze the isolated product via GC-MS; the presence of a distinct molecular ion peak at m/z 172.1 confirms the target compound.

Protocol 2: Enantioselective Reduction to Chiral Allylic Alcohol

Objective: Asymmetric reduction of 2-phenyl-2-cyclohexen-1-one.

  • Pre-complexation: Dissolve 2-phenyl-2-cyclohexen-1-one (1.0 mmol) in 2 mL of a 0.5 M solution of TarB-NO₂ in THF. Stir at room temperature for 15 minutes. Causality: This incubation period is critical to allow the thermodynamic formation of the catalyst-substrate complex.

  • Hydride Delivery: Cool the reaction vessel to 0 °C. Slowly add NaBH₄ (2.0 mmol) in small portions. Causality: Lowering the temperature suppresses the non-catalyzed background reduction, which would otherwise erode the enantiomeric excess.

  • Quenching (Self-Validation): After 2 hours, carefully quench the reaction by adding 1M HCl dropwise. The visual evolution of H₂ gas acts as a self-validating indicator that excess hydride has been successfully destroyed.

  • Isolation & Chiral Analysis: Extract with Ethyl Acetate, dry, and concentrate. Run the purified product on a Chiral HPLC column (e.g., Chiralcel OD-H). An integration ratio of >99:1 for the enantiomeric peaks validates the stereochemical success of the protocol.

References

  • Title : 2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401 Source : PubChem, National Institutes of Health URL :[Link]

  • Title: C–H Bond Activ

    
    -O)–Au(0) Structure Unique to Heterogeneous Catalysts
    Source : JACS Au, ACS Publications
    URL :[Link]
    
  • Title: Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic

    
    -Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride
    Source : Organic Letters, ACS Publications
    URL :[Link]
    
  • Title : Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives Source : RSC Advances, Royal Society of Chemistry URL :[Link]

Sources

Foundational

Solubility of 2-Phenyl-2-cyclohexen-1-one in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-cyclohexen-1-one in Common Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenyl-2-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-cyclohexen-1-one in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenyl-2-cyclohexen-1-one. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility in common organic solvents. By dissecting the molecule's structural and electronic properties, we apply the foundational principle of "like dissolves like" to forecast its behavior across a spectrum of solvent polarities. Furthermore, this document provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction: The Significance of Solubility

2-Phenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone featuring a phenyl substituent, a structure of interest in organic synthesis and medicinal chemistry. Understanding its solubility is paramount for any laboratory or industrial application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization and chromatography, and is a critical parameter in drug development for formulation and bioavailability.[1] This guide serves as a foundational resource for scientists and researchers, providing both predictive insights and practical methodologies for handling this compound.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Molecular Structure Analysis of 2-Phenyl-2-cyclohexen-1-one:

To predict its solubility, we must first analyze the structural components of 2-phenyl-2-cyclohexen-1-one:

  • Polar Group: The primary polar feature is the carbonyl group (C=O) of the ketone. This group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to solubility in polar solvents.[1][3]

  • Nonpolar Moieties: The molecule is predominantly nonpolar, consisting of a phenyl ring and a cyclohexene hydrocarbon backbone. These large, nonpolar regions will interact favorably with nonpolar solvents through London dispersion forces.[4]

The overall polarity of 2-phenyl-2-cyclohexen-1-one is a balance between the polar ketone and the extensive nonpolar hydrocarbon structure. Due to the large size of the nonpolar portion relative to the single polar group, the compound is expected to be largely nonpolar in character.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 2-phenyl-2-cyclohexen-1-one in various classes of common organic solvents.

Solvent Class Example Solvents Predicted Solubility Justification
Nonpolar Hexane, Cyclohexane, Toluene, BenzeneHigh The large nonpolar phenyl and cyclohexene components of the solute will interact strongly with nonpolar solvents via London dispersion forces.[4]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High to Medium These solvents can engage in dipole-dipole interactions with the ketone group.[3][5] Their hydrocarbon portions also interact well with the nonpolar parts of the solute. Acetone, being a ketone itself, is expected to be a very effective solvent.
Polar Protic Ethanol, MethanolMedium to Low These solvents are highly polar and capable of hydrogen bonding. While the ketone's oxygen can accept a hydrogen bond, the large nonpolar bulk of the solute will disrupt the solvent's strong hydrogen-bonding network, limiting solubility.[2] Solubility will be higher than in water but lower than in less polar solvents.
Highly Polar WaterVery Low / Insoluble The molecule's large, nonpolar hydrocarbon structure significantly outweighs the polarity of the single ketone group, making it hydrophobic and insoluble in water.[6]

Experimental Determination of Solubility

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of 2-phenyl-2-cyclohexen-1-one. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Gravimetric "Excess Solid" Method

This method involves creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Materials:

  • 2-Phenyl-2-cyclohexen-1-one (purified)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed vials for analysis

  • Analytical balance

  • Evaporation system (rotary evaporator, vacuum oven, or nitrogen stream)

Protocol:

  • Preparation: Add an excess amount of solid 2-phenyl-2-cyclohexen-1-one to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to be clearly visible.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation. The presence of undissolved solid throughout this period is crucial.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled vial. This step removes any microscopic undissolved particles.

  • Solvent Evaporation: Remove the solvent from the pre-weighed vial under reduced pressure or a gentle stream of nitrogen. Ensure all solvent is evaporated to leave only the dissolved solid.

  • Quantification: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial is the mass of the dissolved 2-phenyl-2-cyclohexen-1-one.

  • Calculation: Calculate the solubility in units such as g/L or mg/mL by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

  • Validation: Repeat the experiment at least twice to ensure the results are reproducible.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the gravimetric solubility determination protocol.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Isolation cluster_analysis Quantification A 1. Add Excess Solid to Known Volume of Solvent B 2. Equilibrate at Constant Temp (e.g., 24h @ 25°C) A->B Agitation C 3. Settle & Collect Supernatant B->C D 4. Filter with Syringe Filter into Pre-weighed Vial C->D Clarification E 5. Evaporate Solvent D->E F 6. Weigh Dried Solute E->F Isolation G 7. Calculate Solubility (mass/volume) F->G Data Processing

Caption: Workflow for gravimetric solubility determination.

Practical Applications of Solubility Data

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7] Its success hinges on selecting an appropriate solvent.

Ideal Recrystallization Solvent Properties:

  • The compound of interest (2-phenyl-2-cyclohexen-1-one) should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[8]

  • Impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.[7]

Solvent Selection Strategy:

  • Based on our predictions, a mixed-solvent system might be ideal. For example, one could dissolve the compound in a minimal amount of a "good" hot solvent (like acetone or toluene) in which it is highly soluble, and then slowly add a "poor" cold solvent (like hexane or water) until the solution becomes turbid.

  • Alternatively, a single solvent like ethanol could work if the solubility difference between hot and cold is significant enough.

Reaction and Chromatography Solvent
  • Reaction Medium: For chemical transformations, 2-phenyl-2-cyclohexen-1-one should be fully soluble in the chosen reaction solvent at the reaction temperature. Solvents like THF, dichloromethane, or toluene are likely excellent candidates.

  • Chromatography: In column chromatography, a solvent system is chosen so that the compound has moderate affinity for the stationary phase. A typical mobile phase might be a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve good separation.

Conclusion

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Fiveable. 20.3 Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

  • University of Toronto. RECRYSTALLISATION. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Ghafourian, T., & Ertl, P. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Science Notes. Solubility Rules Chart and Memorization Tips. [Link]

  • University of Waterloo. Solubility of Organic Compounds. [Link]

  • Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • CK-12 Foundation. Physical and Chemical Properties of Aromatic Hydrocarbons. [Link]

Sources

Exploratory

A Guide to Alternative Starting Materials for the Synthesis of 2-Phenyl-2-cyclohexen-1-one

Introduction: The Significance of the 2-Phenyl-2-cyclohexen-1-one Scaffold The 2-phenyl-2-cyclohexen-1-one core is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural rigidity, com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Phenyl-2-cyclohexen-1-one Scaffold

The 2-phenyl-2-cyclohexen-1-one core is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural rigidity, combined with the electronic properties of the α,β-unsaturated ketone and the appended phenyl ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. The strategic placement of the phenyl group at the α-position of the enone system introduces a key element of chirality upon reduction and offers a site for further functionalization, making the development of efficient and flexible synthetic routes to this key intermediate a topic of considerable interest for researchers in drug development and organic synthesis.

This in-depth technical guide provides a comprehensive overview of alternative starting materials and synthetic strategies for the preparation of 2-phenyl-2-cyclohexen-1-one. We will move beyond the most conventional approaches to explore a range of methodologies, from classic named reactions to modern transition-metal-catalyzed transformations. Each section will delve into the mechanistic underpinnings of the chosen strategy, providing not only detailed experimental protocols but also the scientific rationale behind the selection of reagents and reaction conditions.

I. The Classic Approach: Robinson Annulation and its Phenyl-Substituted Variants

The Robinson annulation is a cornerstone of six-membered ring synthesis, elegantly combining a Michael addition with an intramolecular aldol condensation.[1][2] This powerful tandem reaction offers a direct route to cyclohexenone derivatives from readily available starting materials.[3]

Conceptual Framework

The overall transformation involves the formation of a new six-membered ring with an α,β-unsaturated ketone functionality. The key to adapting this method for the synthesis of 2-phenyl-2-cyclohexen-1-one lies in the strategic placement of the phenyl group on one of the precursors.

cluster_0 Robinson Annulation Pathway Start Ketone/Enolate + α,β-Unsaturated Ketone Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclohexenone α,β-Unsaturated Cyclohexenone Aldol->Cyclohexenone cluster_1 Aldol Condensation Pathway Start Cyclohexanone + Benzaldehyde Aldol_Reaction Aldol Reaction (Base or Acid Catalyst) Start->Aldol_Reaction Adduct 2-[hydroxy(phenyl)methyl] cyclohexan-1-one Aldol_Reaction->Adduct Dehydration Dehydration Adduct->Dehydration Exocyclic 2-(phenylmethylene)cyclohexanone (Exocyclic Isomer) Dehydration->Exocyclic Isomerization Isomerization Exocyclic->Isomerization Endocyclic 2-Phenyl-2-cyclohexen-1-one (Endocyclic Isomer) Isomerization->Endocyclic cluster_2 Suzuki-Miyaura Coupling Pathway Start 2-Halocyclohexen-1-one + Phenylboronic Acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Product 2-Phenyl-2-cyclohexen-1-one Coupling->Product cluster_3 Organocuprate Addition Pathway Start Cyclohexenone + Lithium Diphenylcuprate Addition Conjugate Addition Start->Addition Intermediate 3-Phenylcyclohexanone Addition->Intermediate Transformation Further Transformations (e.g., Bromination-Elimination) Intermediate->Transformation Product 2-Phenyl-2-cyclohexen-1-one Transformation->Product

Sources

Foundational

Theoretical Calculations and Molecular Dynamics of 2-Phenyl-2-cyclohexen-1-one: A Comprehensive Computational Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The molecule 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6)[1] represe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6)[1] represents a highly versatile structural motif in organic synthesis, serving as a critical intermediate for agrochemicals (such as herbicide safeners)[2] and complex pharmaceutical scaffolds. From a computational chemistry perspective, this molecule presents a fascinating case study in structural dynamics. The interplay between the non-planar, flexible cyclohexenone ring and the sterically demanding, conjugated phenyl group at the


-position (C2) requires rigorous theoretical modeling to predict its reactivity and spectroscopic properties accurately.

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical tutorials. We will dissect the causality behind specific Density Functional Theory (DFT) choices, map the self-validating protocols required for accurate geometry optimization, and explore how these theoretical calculations directly explain real-world catalytic regioselectivity.

Structural Dynamics: The Conjugation vs. Steric Clash Paradigm

To accurately model 2-phenyl-2-cyclohexen-1-one, one must first understand the inherent geometric frustration within the molecule.

  • Ring Inversion: The parent molecule, 2-cyclohexen-1-one, is non-planar and exists predominantly in a half-chair conformation. Experimental cavity ringdown spectroscopy and DFT calculations (B3LYP/6-311+G(d,p)) have established the barrier to ring inversion for the parent enone at approximately 1900–2090 cm⁻¹[3][4].

  • Dihedral Torsion: The introduction of a phenyl ring at the C2 position creates a competition between electronic and steric forces. Extended

    
    -conjugation favors a coplanar arrangement between the phenyl ring and the enone system. However, a coplanar geometry induces severe steric repulsion between the ortho-hydrogens of the phenyl ring and both the C3-vinylic proton and the C1-carbonyl oxygen.
    

Consequently, the global minimum structure exhibits a twisted conformation. Capturing this precise dihedral angle computationally is highly sensitive to the choice of the DFT functional, specifically its ability to account for non-covalent interactions and dispersion forces.

The Self-Validating Computational Protocol

A robust theoretical investigation cannot rely on a single calculation; it must be a self-validating workflow. The following step-by-step methodology outlines the industry-standard approach for modeling


-unsaturated cyclic ketones.
Step-by-Step DFT Methodology
  • Step 1: Conformational Sampling: Begin with a Molecular Mechanics (e.g., MMFF94) or semi-empirical (e.g., PM6) conformational search. The flexibility of the cyclohexenone ring means multiple local minima exist (e.g., pseudo-axial vs. pseudo-equatorial orientations of the twisted phenyl ring).

  • Step 2: Geometry Optimization: Proceed with DFT optimization using a functional that incorporates empirical dispersion, such as M06-2X or B3LYP-D3 . The basis set should be at least 6-311++G(d,p) to account for the diffuse nature of the oxygen lone pairs and the polarization of the conjugated system.

  • Step 3: Frequency Calculation (Crucial Validation): Immediately follow optimization with a vibrational frequency calculation at the identical level of theory.

    • Causality: This step is mandatory to prove the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a transition state. It also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs free energy.

  • Step 4: Electronic Structure Analysis: Calculate the HOMO-LUMO energy gap and generate the Molecular Electrostatic Potential (MEP) map. The MEP is critical for predicting nucleophilic attack sites (e.g., Michael additions at the C3 position).

  • Step 5: Spectroscopic Benchmarking: Use Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra and the GIAO (Gauge-Independent Atomic Orbital) method for NMR chemical shifts, comparing them against experimental data to validate the chosen functional.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics / Semi-empirical) B 2. Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) A->B C 3. Vibrational Frequencies (Confirm Minima & Extract ZPE) B->C D 4. Electronic Structure Analysis (HOMO-LUMO, NBO, MEP) C->D E 5. Spectroscopic Benchmarking (TD-DFT for UV-Vis, GIAO for NMR) D->E

Caption: Self-validating computational workflow for the theoretical modeling of 2-phenyl-2-cyclohexen-1-one.

Quantitative Data Summarization

Based on established theoretical frameworks for phenyl-substituted cyclohexenones, the following table summarizes the expected quantitative theoretical parameters.

Property / ParameterTheoretical LevelComputed Value (Approx.)Significance
C1-C2-C(Ph) Dihedral Angle M06-2X/6-311++G(d,p)~40° - 55°Balances

-conjugation with steric relief.

(C=O) Stretching Freq.
B3LYP/6-311++G(d,p)1680 - 1700 cm⁻¹Red-shifted due to conjugation; matches IR data.
HOMO-LUMO Gap M06-2X/6-311++G(d,p)~4.5 - 5.2 eVIndicates moderate chemical hardness and stability.
Ring Inversion Barrier B3LYP/6-311+G(d,p)~2000 - 2300 cm⁻¹Dictates the conformational flexibility at room temp[3][4].
Dipole Moment (

)
M06-2X/6-311++G(d,p)~3.5 - 4.1 DebyeInfluences solubility and solvent-solute interactions.

Mechanistic Case Study: Regioselective Dehydrogenation

Theoretical calculations are not just for static property prediction; they are indispensable for elucidating complex reaction mechanisms. A prime example is the synthesis of 2-phenyl-2-cyclohexen-1-one via the catalytic dehydrogenation of 2-phenylcyclohexanone.

When 2-phenylcyclohexanone is exposed to a heterogeneous Pd/Au/CeO₂ catalyst, the reaction is highly regioselective, yielding 2-phenyl-2-cyclohexen-1-one rather than the alternative 6-phenyl-2-cyclohexen-1-one isomer[5][6].

DFT Elucidation of the Catalytic Cycle

Recent DFT calculations utilizing a Pd₁O₂Au₁₂ cluster model (representing the Pd(II)–(


-O)–Au(0) active site) successfully mapped this regioselectivity[6]:
  • 
    -C–H Bond Activation:  The Pd(II) species acts as a Lewis acid, coordinating to the carbonyl oxygen, while the 
    
    
    
    -oxo species acts as a Brønsted base, deprotonating the
    
    
    -carbon to form a Pd(II)-enolate.
  • 
    -Hydride Elimination (Turnover-Limiting Step):  The enolate undergoes 
    
    
    
    -hydride elimination. DFT calculations reveal that the activation free energy (
    
    
    ) for elimination toward the phenyl-substituted side is significantly lower than toward the unsubstituted side, driven by the thermodynamic stability of the resulting conjugated 2-phenyl-2-cyclohexen-1-one product.
  • Over-oxidation Prevention: Further DFT calculations confirmed that subsequent dehydrogenation to a phenol derivative is energetically unfavorable (

    
     = 27.7 kcal/mol) compared to standard cyclohexanone, explaining why the reaction stops cleanly at the enone stage[5].
    

Reaction_Pathway A 2-Phenylcyclohexanone (Reactant) Adsorption on Pd/Au Catalyst B alpha-C-H Bond Activation Formation of Pd(II)-enolate A->B Lewis Acid/Base Interaction C beta-Hydride Elimination (Turnover-Limiting Step) B->C Lower ΔG‡ favored over 6-phenyl pathway D 2-Phenyl-2-cyclohexen-1-one (Regioselective Product) C->D Desorption & Catalyst Regeneration

Caption: DFT-calculated regioselective dehydrogenation pathway of 2-phenylcyclohexanone on a Pd/Au catalyst.

Conclusion

Theoretical calculations utilizing Density Functional Theory provide an indispensable lens through which to view the molecular structure and reactivity of 2-phenyl-2-cyclohexen-1-one. By employing a rigorous, self-validating computational protocol—starting from conformational sampling and ending with spectroscopic benchmarking—researchers can accurately predict the delicate balance between steric hindrance and


-conjugation in this system. Furthermore, as demonstrated by recent catalytic studies, these theoretical models are paramount in explaining the thermodynamic and kinetic drivers behind regioselective synthetic pathways, ultimately accelerating the rational design of novel agrochemical and pharmaceutical derivatives.

References

  • PubChem - 2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Ultraviolet cavity ringdown spectra of 2-cyclohexen-1-one and its potential energy function and structure for the electronic ground state Source: Canadian Journal of Chemistry (via Library and Archives Canada) URL:[Link]

  • Ultraviolet Cavity Ringdown Spectra and the S1(n,π) Ring-Inversion Potential Energy Function for 2-Cyclohexen-1-one-d0 and Its 2,6,6-d3 Isotopomer* Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • C–H Bond Activ

    
    -O)–Au(0) Structure Unique to Heterogeneous Catalysts 
    Source: JACS Au (ACS Publications)
    URL:[Link]
    
  • C–H Bond Activ

    
    -O)–Au(0) Structure Unique to Heterogeneous Catalysts (PMC Archive) 
    Source: PubMed Central (NIH)
    URL:[Link]
    

Sources

Exploratory

Thermochemical Properties and Kinetic Formation of 2-Phenyl-2-cyclohexen-1-one: A Technical Guide

Executive Summary 2-Phenyl-2-cyclohexen-1-one (CAS 4556-09-6) is a highly conjugated α,β-unsaturated ketone that serves as a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-2-cyclohexen-1-one (CAS 4556-09-6) is a highly conjugated α,β-unsaturated ketone that serves as a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals[1][2]. While empirical macroscopic thermodynamic data (such as bomb calorimetry-derived standard enthalpies of formation) remain scarce in open literature, recent advancements in computational thermochemistry and heterogeneous catalysis have illuminated the thermodynamic and kinetic parameters governing its stability and formation[3].

This whitepaper synthesizes current computational data, structural thermodynamics, and field-proven experimental protocols to provide a comprehensive guide on the thermochemical properties and regioselective synthesis of 2-phenyl-2-cyclohexen-1-one.

Structural Thermodynamics & Physicochemical Profile

The thermodynamic stability of 2-phenyl-2-cyclohexen-1-one is fundamentally dictated by its extended π-conjugation. The molecule features a six-membered cyclohexenone ring where the C1–C2 double bond is conjugated not only with the C1 carbonyl group but also with the phenyl substituent at the C2 position[2].

This continuous electron delocalization creates a deep thermodynamic well. When synthesized from its saturated precursor (2-phenylcyclohexanone), the formation of the 2-phenyl enone is thermodynamically favored over the 6-phenyl isomer because the latter fails to achieve full conjugation between the enone system and the aromatic ring[3][4].

Table 1: Computed Physicochemical and Structural Properties
PropertyValueSource / Method
Molecular Formula C₁₂H₁₂OComputed[1]
Molecular Weight 172.22 g/mol PubChem Standard[1][5]
CAS Registry Number 4556-09-6Open Literature[1][5]
LogP (Lipophilicity) 2.50 – 2.69XLogP3 / Empirical estimates[1][2]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Conjugation System Cross-conjugated dienoneStructural Analysis[2]

Thermochemical Kinetics of Formation

The most revealing data regarding the thermochemistry of 2-phenyl-2-cyclohexen-1-one comes from its regioselective formation via aerobic dehydrogenation. Traditional homogeneous catalysts struggle with regioselectivity and require high activation energies. However, recent studies utilizing a Pd(II)–(μ-O)–Au(0) heterogeneous catalyst have decoded the thermochemical kinetics of this transformation[3][6].

The Causality of Regioselectivity and Activation Energy

The catalytic dehydrogenation of 2-phenylcyclohexanone yields 2-phenyl-2-cyclohexen-1-one exclusively, bypassing the 6-phenyl-2-cyclohexen-1-one isomer[4]. This is not merely a steric artifact; it is a thermodynamically driven process governed by a highly specific transition state:

  • Concerted Lewis Acid–Brønsted Base Activation: The Pd(II) species acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate. This coordination withdraws electron density, significantly increasing the acidity of the α-protons[6][7]. Simultaneously, the adjacent μ-oxo species acts as a Brønsted base, deprotonating the α-carbon to form a Pd(II)-enolate intermediate[6].

  • Kinetic Control via Transition State (TS): Density Functional Theory (DFT) calculations reveal that the activation free energy (ΔG‡) for the α,β-dehydrogenation of the unsubstituted cyclohexanone analog is approximately 15.4 kcal/mol[4]. For the 2-phenyl derivative, the transition state leading to the 2-phenyl enone is significantly lower in energy than the pathway to the 6-phenyl enone due to the stabilizing effect of the developing phenyl conjugation during β-hydride elimination[3][4].

  • Prevention of Over-Oxidation: The thermochemical barrier to further dehydrogenate 2-phenyl-2-cyclohexen-1-one into a phenol derivative is energetically unfavorable (ΔG‡ > 27.7 kcal/mol) under these specific catalytic conditions, making the enone the stable thermodynamic sink of the reaction at 70 °C[4].

G A 2-Phenylcyclohexanone + Pd(II)-(μ-O)-Au(0) B Carbonyl Coordination (Pd(II) = Lewis Acid) A->B C α-C-H Deprotonation (μ-O = Brønsted Base) B->C D Pd(II)-Enolate Intermediate (Thermodynamically Stable) C->D E β-Hydride Elimination (Rate-Limiting Step) D->E F 2-Phenyl-2-cyclohexen-1-one (Conjugated Product) E->F G Pd(II)-Hydride Oxidation by O2 E->G G->A Catalyst Regeneration

Catalytic cycle of 2-phenylcyclohexanone dehydrogenation via Pd(II)-(μ-O)-Au(0) active site.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail both the physical synthesis of the compound and the computational methodology used to verify its thermochemical properties.

Protocol A: Regioselective Synthesis via Aerobic Dehydrogenation

This protocol leverages the thermodynamic preference of the Pd/Au/CeO₂ catalyst system to isolate the target enone[3][4].

  • Catalyst Preparation: Synthesize the Pd/Au/CeO₂ catalyst ensuring the formation of the Pd(II)–(μ-O)–Au(0) active sites. This is typically achieved by selective oxidation of a Pd(0)–Au(0) alloy supported on CeO₂ when exposed to water in an air atmosphere[6].

  • Reaction Setup: In a high-pressure reaction vessel, combine 1.0 mmol of 2-phenylcyclohexanone, 50 mg of the Pd/Au/CeO₂ catalyst, and 5 mL of a suitable non-reactive solvent (e.g., toluene).

  • Atmospheric Control: Purge the vessel with pure O₂ and pressurize to 1 atm to serve as the terminal oxidant for the Pd(II)-hydride species[4].

  • Thermal Activation: Heat the mixture to exactly 70 °C. Maintaining this temperature is critical; exceeding it risks overcoming the 27.7 kcal/mol activation barrier that leads to unwanted phenol derivatives[4].

  • Isolation: After 12 hours, cool the mixture, filter out the heterogeneous catalyst, and purify the crude product via silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to yield pure 2-phenyl-2-cyclohexen-1-one[8].

Protocol B: Computational Thermochemistry (DFT Validation)

To validate the activation enthalpies and thermodynamic stability, perform DFT calculations as follows[3][4]:

  • Model Construction: Construct a Pd1O2Au12 cluster model to simulate the heterogeneous active site[3].

  • Functional Selection: Utilize the M06 suite of density functionals (specifically optimized for main group thermochemistry and transition elements)[4][9].

  • Geometry Optimization: Optimize the geometries of the reactant (2-phenylcyclohexanone), the Pd(II)-enolate intermediate, the transition states (TS1, TS2, TS3), and the product (2-phenyl-2-cyclohexen-1-one).

  • Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to confirm that transition states have exactly one imaginary frequency and to extract zero-point energy (ZPE) corrections and thermal Gibbs free energies at 343.15 K (70 °C).

Workflow S1 Step 1: Catalyst Synthesis (Pd/Au/CeO2 Formation) S2 Step 2: Aerobic Dehydrogenation (70 °C, 1 atm O2) S1->S2 S3 Step 3: Chromatographic Isolation (Silica Gel, Pet. Ether/EtOAc) S2->S3 S4 Step 4: Structural Validation (NMR, HRMS Analysis) S3->S4 S5 Step 5: Thermochemical Analysis (M06 DFT Calculations) S4->S5

Step-by-step workflow for the synthesis and thermochemical characterization of the enone.

Conclusion

The thermochemical profile of 2-phenyl-2-cyclohexen-1-one is defined by its robust cross-conjugated system, which provides a deep thermodynamic sink during synthesis. By utilizing advanced heterogeneous catalysts featuring adjacent Lewis acid-Brønsted base pairs, researchers can exploit these thermodynamic parameters to achieve perfect regioselectivity. The integration of empirical aerobic dehydrogenation with rigorous M06-suite DFT calculations provides a self-validating framework for understanding the kinetic and thermodynamic properties of this vital chemical intermediate.

References

  • National Center for Biotechnology Information (PubChem). "2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401". PubChem Database. 1

  • Vulcanchem. "2-Cyclohexen-1-one, 4-phenyl- - 51171-72-3" (Analog Structural Data). Vulcanchem Catalog. 2

  • Takei, D., et al. (2022). "C–H Bond Activation Mechanism by a Pd(II)–(μ-O)–Au(0) Structure Unique to Heterogeneous Catalysts". JACS Au, American Chemical Society. 3

  • RSC Advances (2018). "Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives". Royal Society of Chemistry. 10

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Phenyl-2-cyclohexen-1-one as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Importance of the Phenyl-Cyclohexenone Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the efficient construction of complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Phenyl-Cyclohexenone Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the efficient construction of complex molecular architectures. The 2-phenyl-2-cyclohexen-1-one scaffold has emerged as a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its intrinsic chemical features—an α,β-unsaturated ketone system, a strategically placed phenyl group, and a six-membered carbocyclic ring—provide a rich platform for a multitude of chemical transformations. This unique combination of functionalities allows for the controlled introduction of various substituents and the stereoselective creation of chiral centers, which are critical for biological activity.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-phenyl-2-cyclohexen-1-one. We will explore its synthesis via the classic Robinson annulation, detail key downstream chemical modifications, and provide step-by-step protocols for its conversion into advanced intermediates, with a particular focus on precursors for opioid analgesics.

Part 1: Synthesis of the 2-Phenyl-2-cyclohexen-1-one Core

The most common and efficient method for constructing the cyclohexenone ring system is the Robinson annulation.[1][2] This powerful reaction, discovered by Sir Robert Robinson, involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.[3][4]

The Underlying Chemistry: A Tale of Two Reactions

The elegance of the Robinson annulation lies in its ability to form multiple carbon-carbon bonds in a single pot. The process begins with the base-catalyzed Michael addition of an enolate (from a ketone or a β-keto ester like ethyl acetoacetate) to an α,β-unsaturated ketone (in this case, a chalcone derivative).[2][5] This addition creates a 1,5-dicarbonyl intermediate. Under the same basic conditions, this intermediate undergoes an intramolecular aldol condensation, where one enolate attacks the other carbonyl group, leading to cyclization and subsequent dehydration to yield the final α,β-unsaturated cyclohexenone product.[3][4]

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Chalcone Chalcone (Michael Acceptor) Michael_Adduct 1,5-Dicarbonyl Intermediate (Michael Adduct) Chalcone->Michael_Adduct Base (e.g., NaOH) Enolate Enolate of Ethyl Acetoacetate (Michael Donor) Enolate->Michael_Adduct Cyclization Cyclization Michael_Adduct->Cyclization Base Dehydration Dehydration (-H2O) Cyclization->Dehydration Final_Product Substituted Cyclohexenone Dehydration->Final_Product

Caption: The Robinson Annulation Workflow.

Protocol 1: Laboratory Synthesis of 2-Phenyl-2-cyclohexen-1-one Derivative

This protocol describes the synthesis of a substituted cyclohexenone, a functional analogue of the target compound, via the Robinson annulation of a chalcone with ethyl acetoacetate.[2][6]

Materials:

  • 4-Methoxychalcone (or other suitable chalcone derivative)

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dioxane

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone derivative (0.01 mol) and ethyl acetoacetate (0.02 mol) in a mixture of ethanol and dioxane.

  • Initiation: While stirring, add a solution of potassium carbonate (0.04 mol) or an aqueous solution of NaOH (strong base) to the flask. The choice of a strong base is crucial as it needs to be potent enough to deprotonate the α-carbon of the ethyl acetoacetate to form the nucleophilic enolate.[2]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting chalcone spot indicates the reaction is nearing completion. This step is a self-validating checkpoint; if the chalcone is not consumed, it may indicate insufficient base or reaction time.

  • Workup: Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature and pour it into a beaker containing cold water. This quenches the reaction and precipitates the solid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The collected solid is then dried. For higher purity, the product should be recrystallized from a suitable solvent system, such as an ethanol-dioxane mixture.[6]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Reactant AReactant BBaseSolventYield (%)Reference
4-MethoxychalconeEthyl AcetoacetateNaOHEthanol79[2]
3-NitrochalconeEthyl AcetoacetateNaOHEthanol-[5]
1,3-Diaryl-2-propen-1-onesEthyl AcetoacetateK₂CO₃Solvent-free (MW)High[6]

Part 2: Key Transformations for Pharmaceutical Intermediate Synthesis

The true utility of 2-phenyl-2-cyclohexen-1-one lies in its capacity for further chemical modification. The conjugated system and the carbonyl group are prime targets for a range of reactions.

Transformations cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start 2-Phenyl-2-cyclohexen-1-one Hydrogenation Catalytic Hydrogenation Start->Hydrogenation H₂, Pd/C Michael Michael Addition (1,4-Conjugate Addition) Start->Michael Nu:⁻ Sat_Ketone 2-Phenylcyclohexanone Hydrogenation->Sat_Ketone Subst_Ketone 3-Substituted-2-phenyl cyclohexanone Michael->Subst_Ketone Grignard Grignard/Organolithium Addition (1,2-Addition) Tert_Alcohol Tertiary Alcohol (e.g., Tramadol Precursor) Grignard->Tert_Alcohol Sat_Ketone->Grignard R-MgBr

Caption: Synthetic pathways from 2-phenyl-2-cyclohexen-1-one.

Catalytic Hydrogenation

Selective hydrogenation of the carbon-carbon double bond is a common first step to create a saturated 2-phenylcyclohexanone core. This transformation removes the planarity of the enone system and sets the stage for stereoselective modifications.

  • Rationale: The selective reduction of the C=C bond over the C=O bond is typically desired. This is achieved using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] The phenyl ring generally remains intact under these conditions. The resulting saturated ketone, 2-phenylcyclohexanone, is a key intermediate for many downstream applications.[8] The reaction proceeds at a high rate and can produce the desired cyclohexanone with excellent selectivity.[9]

Michael Addition

The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a Michael (or 1,4-conjugate) addition.[10]

  • Rationale: This reaction is fundamental for introducing diverse functional groups at the C3 position of the cyclohexanone ring. Nucleophiles such as malonates, amines, and cyanides can be employed, leading to highly functionalized structures that are precursors to complex drug molecules.[11][12] The stereochemistry of this addition can often be controlled, providing access to specific diastereomers.

Grignard and Organolithium Reactions

The carbonyl carbon is an electrophilic site for 1,2-addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li).

  • Rationale: This is a powerful C-C bond-forming reaction that converts the ketone into a tertiary alcohol. This specific transformation is a cornerstone in the synthesis of the analgesic drug Tramadol, where an aryl Grignard reagent is added to a 2-(dialkylaminomethyl)cyclohexanone intermediate.[13][14][15]

Part 3: Application Spotlight - Synthesis of a Tramadol Precursor

Tramadol is a centrally acting opioid analgesic used for treating moderate to severe pain.[15] Its core structure features a substituted phenylcyclohexanol ring. The synthesis of Tramadol and its analogues often starts from cyclohexanone, proceeds through a Mannich reaction to install the aminomethyl side chain, and culminates in a Grignard reaction to add the m-methoxyphenyl group.[13][14][15] A derivative of 2-phenylcyclohexanone, obtained from our starting material, can serve as a key precursor in analogous synthetic routes.

Protocol 2: Synthesis of 2-Phenylcyclohexanone via Catalytic Hydrogenation

Materials:

  • 2-Phenyl-2-cyclohexen-1-one

  • 10% Palladium on carbon (Pd/C) catalyst (5 mol%)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-phenyl-2-cyclohexen-1-one (1.0 g) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This is a critical safety step as Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 2-phenylcyclohexanone. The product can be further purified by column chromatography if necessary.

Protocol 3: Grignard Reaction for Tertiary Alcohol Formation

This protocol outlines the addition of a Grignard reagent to a cyclohexanone derivative, a key step analogous to that in Tramadol synthesis.[15]

Materials:

  • 2-Dimethylaminomethyl-cyclohexanone (or similar Mannich base)[15]

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) can be used as an alternative to form the organolithium reagent[15]

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a small crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it doesn't, gentle warming may be required. Continue the addition and then reflux the mixture for 1 hour to ensure complete formation of 3-methoxyphenylmagnesium bromide.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C (or -78°C if using an organolithium reagent).[15] Add a solution of the 2-(aminomethyl)cyclohexanone derivative in anhydrous THF dropwise via a dropping funnel. The causality here is critical: slow, cold addition prevents side reactions and ensures controlled formation of the desired tertiary alcohol.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at the same temperature for 2 hours, then warm to room temperature.[15] Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 30 mL).[15] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The crude product is often purified by crystallization, typically from acetone, to yield the final product as a hydrochloride salt after treatment with ethereal HCl.[15]

Conclusion

2-Phenyl-2-cyclohexen-1-one is a powerful and adaptable precursor in the synthesis of pharmaceutical intermediates. Its straightforward synthesis via Robinson annulation and the diverse reactivity of its enone system allow for the construction of complex molecular scaffolds. As demonstrated, key transformations such as catalytic hydrogenation and Grignard addition pave the way for the synthesis of important drug molecules like Tramadol. The protocols provided herein offer a validated framework for researchers to harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Scribd. (n.d.). Synthesis of Tramadol Lab. Available at: [Link]

  • Wikipedia. (2023). Robinson annulation. Available at: [Link]

  • Correa-Basurto, J., et al. (2006). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. Available at: [Link]

  • Semantic Scholar. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Available at: [Link]

  • Vapourtec. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Available at: [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • SINTAY, N. A. (2013).
  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre.
  • HII, S. L. (2009). SYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION)
  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-cyclohexen-1-one. PubChem. Available at: [Link]

  • National Science Foundation. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Available at: [Link]

  • ResearchGate. (2008). An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide. Available at: [Link]

  • PubMed. (2019). Enantioselective Synthesis of Cyclohexenol Derivatives from γ-Aryl-Substituted Enals via an Organocatalyzed Three-Component Reaction. Available at: [Link]

  • Chem-Impex. (n.d.). (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol. Available at: [Link]

  • American Chemical Society. (1951). Reactions of 2-Arylcyclohexanones. IV. Michael Addition of Malonic Ester to 2-Phenyl-Δ2-cyclohexenone. Journal of the American Chemical Society. Available at: [Link]

  • LookChem. (n.d.). Synthesis of 2-cyclohexene-1-one. Available at: [Link]

  • MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Available at: [Link]

  • Pharmacompass. (n.d.). 2-Cyclohexenone-1. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Available at: [Link]

  • ResearchGate. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Available at: [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Available at: [Link]

  • American Chemical Society. (2009). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters. Available at: [Link]

  • ResearchGate. (2020). Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. Available at: [Link]

  • Research and Reviews. (2024). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • ChEMBL. (2021). Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. Available at: [Link]

  • Google Patents. (n.d.). US10906912B2 - Pharmaceutical intermediates and methods for preparing the same.
  • eScholarship. (2016). Structure–based discovery of opioid analgesics with reduced side effects. Available at: [Link]

  • V & V Pharma Industries. (n.d.). 2-Cyclohexen-1-One Manufacturer, Supplier, & Exporter. Available at: [Link]

  • UNSa. (n.d.). Catalytic Hydrogenation of Cyclohexene. Available at: [Link]

  • Koel Research Group. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Available at: [Link]

  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Available at: [Link]

Sources

Application

Application Note: Mastering the 1,4-Conjugate Addition of Organocuprates to 2-Phenyl-2-cyclohexen-1-one

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to the conjugate addition of organocuprates to α,β-unsaturated ketones, using the reaction o...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the conjugate addition of organocuprates to α,β-unsaturated ketones, using the reaction of lithium dimethylcuprate with 2-phenyl-2-cyclohexen-1-one as a model system. The content herein is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, experimental nuances, and the rationale behind procedural steps, ensuring reproducible and optimized results in a research setting.

Theoretical Background and Mechanistic Insights

The conjugate addition, or 1,4-addition, of a carbon nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] While many organometallic reagents, such as Grignard and organolithium reagents, typically favor direct (1,2) attack at the carbonyl carbon, organocuprates (Gilman reagents) exhibit a distinct and highly valuable preference for 1,4-addition.[3][4][5][6] This unique reactivity allows for the selective formation of β-substituted carbonyl compounds.

The preference for 1,4-addition is explained by the principles of hard and soft acid-base (HSAB) theory. Organocuprates are considered "soft" nucleophiles, and they preferentially attack the "soft" electrophilic β-carbon of the enone system. In contrast, "hard" organolithium and Grignard reagents favor attack at the "hard" electrophilic carbonyl carbon.[7]

The reaction mechanism is believed to proceed through several key steps:

  • Reversible π-Complex Formation : The organocuprate first coordinates to the double bond of the enone.

  • Oxidative Addition : Nucleophilic attack of the cuprate at the β-carbon occurs, leading to the formation of a copper(III) intermediate.[8][9]

  • Reductive Elimination : This is often the rate-determining step, where the new C-C bond is fully formed, and the copper is reduced back to Cu(I), generating a lithium enolate.[10]

  • Protonation : The reaction is quenched with a mild proton source, which protonates the enolate to yield the final β-substituted ketone product.[7]

The overall transformation for our model system is the addition of a methyl group to the 3-position of the cyclohexenone ring, creating a new stereocenter.

Figure 1: Overall reaction scheme for the conjugate addition.

Experimental Protocols

2.1. Materials and Reagents

  • 2-Phenyl-2-cyclohexen-1-one (ensure purity)

  • Methyllithium (CH₃Li) solution in Et₂O (typically 1.6 M)

  • Copper(I) iodide (CuI, 99.99%; crucial to use pure salt)[11]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel (for column chromatography)

2.2. Instrumentation

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

2.3. Protocol 1: In-Situ Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

This protocol details the formation of the Gilman reagent. It is highly sensitive to air and moisture, and all steps must be performed under a dry, inert atmosphere (Argon or Nitrogen).

  • Setup : Place copper(I) iodide (1.05 equivalents relative to the enone) into an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a septum.

  • Inert Atmosphere : Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition : Add anhydrous THF via syringe to create a suspension.

  • Cooling : Cool the flask to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition : While stirring vigorously, slowly add methyllithium solution (2.1 equivalents) dropwise via syringe over 15-20 minutes. The initial white/off-white suspension of CuI will turn into a largely colorless or slightly yellow, homogeneous solution of the Gilman reagent.

  • Stirring : Allow the solution to stir at -78 °C for an additional 30 minutes to ensure complete formation of the cuprate.

2.4. Protocol 2: Conjugate Addition Reaction

  • Substrate Preparation : In a separate dry flask, dissolve 2-phenyl-2-cyclohexen-1-one (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

  • Substrate Addition : Using a syringe, add the solution of the enone dropwise to the cold (-78 °C) Gilman reagent solution prepared in Protocol 1.

  • Reaction Monitoring : The reaction is typically rapid. Stir the mixture at -78 °C for 1-2 hours. Progress can be monitored by TLC by carefully quenching a small aliquot of the reaction mixture.

  • Quenching : Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to the cold reaction mixture to quench the excess organocuprate and the resulting lithium enolate. Allow the mixture to warm to room temperature.

2.5. Protocol 3: Work-up and Purification

A standard aqueous work-up is used to isolate and purify the product.[12]

  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing : Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying : Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-2-phenylcyclohexan-1-one.

Visualization of Mechanisms and Workflows

cluster_mechanism Reaction Mechanism Cuprate R₂CuLi Pi_Complex π-Complex Formation (Reversible) Cuprate->Pi_Complex Enone α,β-Unsaturated Ketone Enone->Pi_Complex CuIII_Intermediate Cu(III) Intermediate Pi_Complex->CuIII_Intermediate Oxidative Addition Enolate Lithium Enolate CuIII_Intermediate->Enolate Reductive Elimination Product β-Substituted Ketone Enolate->Product H_plus H⁺ Source (e.g., NH₄Cl) H_plus->Product

Figure 2: Key stages of the organocuprate conjugate addition mechanism.

Start Prepare Glassware (Oven-dried) Cuprate_Prep Prepare (CH₃)₂CuLi in THF at -78 °C (Protocol 1) Start->Cuprate_Prep Enone_Add Add Enone Solution to Cuprate (Protocol 2) Cuprate_Prep->Enone_Add React Stir at -78 °C (1-2 hours) Enone_Add->React Quench Quench with sat. NH₄Cl solution React->Quench Warm Warm to Room Temp. Quench->Warm Extract Extract with Et₂O Warm->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Pure Product Purify->End

Figure 3: Step-by-step experimental workflow diagram.

Data Summary and Expected Outcomes

The conjugate addition of various organocuprates to cyclic enones is a well-established transformation. The following table summarizes representative data.

Organocuprate ReagentSubstrateConditionsProductYieldReference
LiCu(CH₃)₂2-Cyclohexen-1-oneEt₂O, 0 °C3-Methylcyclohexanone98%Kharasch, M. S. (1941)
LiCu(Ph)₂2-Cyclohexen-1-oneTHF/Et₂O, -78 °C to 0 °C3-Phenylcyclohexanone90%House, H. O. (1966)
LiCu(CH₃)₂2-Phenyl-2-cyclohexen-1-oneTHF, -78 °C3-Methyl-2-phenylcyclohexan-1-oneHighExpected Outcome

Field-Proven Insights and Troubleshooting

  • Rationale for Low Temperature : Organolithium and organocuprate reagents are thermally unstable and highly reactive. Maintaining temperatures at -78 °C or below is critical to prevent decomposition and side reactions, such as 1,2-addition or enolization of the starting material.[11]

  • Purity of Copper(I) Salt : The use of high-purity CuI is essential. Impurities in the copper salt can significantly reduce the yield and reproducibility of the reaction, sometimes leading to complete failure or favoring undesired pathways.[11]

  • Inert Atmosphere is Non-Negotiable : These reagents react rapidly with oxygen and water. A rigorously maintained inert atmosphere is paramount for success. Any discoloration (e.g., darkening) of the cuprate solution may indicate decomposition.

  • Quenching Strategy : Saturated ammonium chloride is an ideal quenching agent because it is a mild proton source that is strong enough to protonate the enolate but not so acidic as to cause side reactions with the product.

  • Trapping the Enolate : A powerful extension of this methodology involves trapping the intermediate lithium enolate with an electrophile (e.g., an alkyl halide) before the aqueous workup.[2][3] This allows for the formation of two new carbon-carbon bonds in a single pot, leading to α,β-disubstituted products.

References

  • Woodward, S. (2000). Decoding the 'black box' reactivity that is organocuprate conjugate addition chemistry. Chemical Society Reviews, 29(6), 393–401. [Link][1]

  • Chemistry Steps. (2024). R2CuLi Organocuprates - Gilman Reagents. [Link][3]

  • Matsuoka, M., et al. (1998). Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to .GAMMA.-Chiral Acyclic Enones and Enoates. The Journal of Organic Chemistry, 63(13), 4449–4458. [Link][11]

  • Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link][8]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link][4]

  • ChemHelper. (n.d.). Conjugate (1,4‑) Addition to α,β‑Unsaturated Carbonyls with Gilman Reagents (R₂CuLi). [Link][7]

  • Chem-Station. (2014). Organocuprates. [Link][9]

  • Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link][5]

  • LibreTexts Chemistry. (2023). Conjugate Addition Reactions. [Link][2][6]

  • Wipf, P. (2007). The Synthetic & Mechanistic Chemistry of Cuprates. University of Pittsburgh. [Link][10]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link][12]

Sources

Method

Application Note: Nucleophilic Epoxidation of 2-Phenyl-2-cyclohexen-1-one via the Weitz-Scheffer Protocol

Introduction & Mechanistic Rationale The functionalization of -unsaturated ketones is a cornerstone in the synthesis of complex pharmaceutical intermediates. Specifically, the epoxidation of 2-phenyl-2-cyclohexen-1-one p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of


-unsaturated ketones is a cornerstone in the synthesis of complex pharmaceutical intermediates. Specifically, the epoxidation of 2-phenyl-2-cyclohexen-1-one presents a unique stereoelectronic challenge for synthetic chemists. Unlike isolated, electron-rich alkenes, the conjugated double bond in this substrate is highly electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. Consequently, standard electrophilic oxidants (such as m-CPBA) exhibit sluggish kinetics and poor chemoselectivity, often leading to unwanted Baeyer-Villiger oxidation of the ketone rather than the desired alkene epoxidation [1].

To overcome this, the Weitz-Scheffer epoxidation —utilizing the highly nucleophilic hydroperoxide anion (


)—serves as the gold standard for achieving high-yielding oxirane formation [2].

Causality of Reagent Selection: The efficiency of this protocol relies heavily on the


-effect. The hydroperoxide anion, generated in situ via the deprotonation of aqueous hydrogen peroxide by sodium hydroxide, is significantly more nucleophilic than a standard hydroxide ion. The reaction proceeds via a conjugate (Michael-type) addition of 

to the

-carbon of 2-phenyl-2-cyclohexen-1-one. The steric bulk of the

-phenyl group necessitates a polar, protic solvent system (methanol) that can fully solvate the transient peroxy-enolate intermediate. This stabilization ensures the intermediate persists long enough for the subsequent intramolecular nucleophilic displacement of the hydroxide leaving group, successfully closing the oxirane ring [3].

Mechanism A 2-Phenyl-2-cyclohexen-1-one (Electron-Deficient) C Peroxy-Enolate Intermediate A->C Conjugate Addition (Rate-Limiting) B Hydroperoxide Anion (HOO⁻) B->C Nucleophilic Attack at β-Carbon D 2,3-Epoxy-2-phenylcyclohexanone + OH⁻ C->D Intramolecular Ring Closure

Figure 1: Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation.

Process Optimization & Quantitative Data

To establish a robust and reproducible protocol, reaction parameters were systematically evaluated. The data below demonstrates the critical nature of oxidant stoichiometry and thermal regulation. Failing to control the temperature during base addition leads to the rapid disproportionation of


, starving the reaction of the active oxidant and drastically reducing the yield.

Table 1: Optimization of Epoxidation Conditions for 2-Phenyl-2-cyclohexen-1-one

EntryOxidant (Eq)Base Catalyst (Eq)SolventTemperature (°C)Time (h)Isolated Yield (%)
130%

(1.5)
NaOH (0.1)MeOH251245
230%

(3.0)
NaOH (0.5)MeOH25478
3 30%

(3.0)
NaOH (0.5) MeOH 0 to 25 4 92
4TBHP (3.0)DBU (1.0)Toluene252435

Note: Entry 3 represents the optimized conditions utilized in the protocol below, balancing rapid kinetics with high chemoselectivity.

Experimental Protocol

This methodology is designed as a self-validating system . Quality control checks are embedded within the steps to ensure safety and reaction completion.

Materials Required:
  • Substrate: 2-Phenyl-2-cyclohexen-1-one (1.0 equiv, 5.0 mmol, 861 mg)

  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    ) (3.0 equiv, 15.0 mmol, ~1.5 mL)
    
  • Base: 2M Aqueous Sodium Hydroxide (NaOH) (0.5 equiv, 2.5 mmol, 1.25 mL)

  • Solvent: High-purity Methanol (MeOH) (15 mL)

  • Quenching Agent: Saturated Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Substrate Dissolution: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-phenyl-2-cyclohexen-1-one (861 mg, 5.0 mmol). Add 15 mL of methanol and stir until a homogenous solution is achieved.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: Cooling is mandatory. The subsequent addition of base to hydrogen peroxide is highly exothermic. Without cooling, the peroxide will decompose into oxygen gas and water, creating a pressure hazard and lowering the effective oxidant concentration.

  • Oxidant Addition: Slowly add 30% aqueous

    
     (1.5 mL, 15.0 mmol) dropwise over 5 minutes.
    
  • Base Catalysis: Add the 2M NaOH solution (1.25 mL, 2.5 mmol) dropwise over 10 minutes. Ensure the internal temperature does not exceed 5 °C during this addition.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 4 hours.

    • Self-Validation (IPQC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting enone is UV-active. The disappearance of the starting material spot confirms the completion of the conjugate addition.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully add 10 mL of saturated aqueous

    
    . Stir for 15 minutes.
    
    • Self-Validation (Safety): Spot the aqueous layer onto KI-starch indicator paper. A lack of blue/black color change validates that all residual peroxides have been successfully reduced, rendering the mixture safe for solvent evaporation.

  • Extraction & Washing: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , and filter.
  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes:EtOAc 9:1 to 4:1) to afford the pure 2,3-epoxy-2-phenylcyclohexanone as a white solid.

Workflow Step1 1. Substrate Dissolution (Enone in MeOH) Step2 2. Thermal Regulation (Cool to 0 °C) Step1->Step2 Step3 3. Oxidant Addition (30% H₂O₂ dropwise) Step2->Step3 Step4 4. Base Catalysis (Aq. NaOH dropwise) Step3->Step4 Step5 5. Reaction Maturation (Stir at RT, TLC Monitor) Step4->Step5 Step6 6. Quench & Extraction (Na₂S₂O₃, EtOAc) Step5->Step6 Step7 7. Purification (Silica Gel Chromatography) Step6->Step7

Figure 2: Step-by-step experimental workflow for the epoxidation procedure.

Analytical Characterization

To verify the structural integrity of the isolated product, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 
    H NMR Signature:  The successful formation of the epoxide is most easily confirmed by the disappearance of the vinylic proton of the starting enone (typically found around 
    
    
    
    7.0 ppm) and the emergence of an oxirane methine proton peak as a distinct multiplet or doublet of doublets in the upfield region (
    
    
    3.4 - 3.8 ppm).
  • IR Spectroscopy: The conjugated ketone stretch (

    
    ) of the starting material will shift to a higher wavenumber (
    
    
    
    ), indicative of an unconjugated cyclohexanone derivative, confirming the saturation of the
    
    
    -double bond.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. URL:[Link]

  • Baba, N., Oda, J., Kawahara, S., & Hamada, M. (1989). Hydroperoxidation of 9-Hexylfluorene and Weitz-Scheffer Epoxidation of Cyclohexenones under Phase Transfer Condition. Bulletin of the Institute for Chemical Research, Kyoto University, 67(3), 121-127. URL:[Link]

  • TarB-NO2 Medi

    
    -Unsaturated Ketones (Including 2-phenyl-2-cyclohexen-1-one). Organic Letters, American Chemical Society. URL:[Link]
    
Application

Application Note: Catalytic Enantioselective Reactions Involving 2-Phenyl-2-cyclohexen-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Asymmetric 1,2-Reduction, Heterogeneous Substrate Synthesis, and Mechanistic Causality Strategic Context and Synthetic C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Asymmetric 1,2-Reduction, Heterogeneous Substrate Synthesis, and Mechanistic Causality

Strategic Context and Synthetic Challenges

2-Phenyl-2-cyclohexen-1-one is a sterically demanding α,β-unsaturated cyclic ketone that serves as a high-value building block in organic synthesis. Its derivatives are critical precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and function as potent agrochemical safeners (e.g., alleviating herbicide injury in maize crops)[1].

The primary synthetic challenge when functionalizing this molecule lies in differentiating the reactive centers. Standard nucleophiles and hydrides often default to 1,4-conjugate addition due to the extended conjugation of the enone. Furthermore, achieving high enantiomeric excess (ee) during 1,2-reduction is notoriously difficult; traditional stoichiometric chiral reagents like DIP-chloride yield exceptionally poor results (e.g., 36% ee after 7 days of reaction time) due to the severe steric clash induced by the α-phenyl substituent[2].

This application note details a field-proven, highly efficient protocol for the asymmetric 1,2-reduction of 2-phenyl-2-cyclohexen-1-one utilizing a chiral tartaric acid-derived boronate (TarB-NO₂) catalyst, achieving >99% ee[2]. Additionally, we outline an upstream heterogeneous catalytic method for synthesizing the enone substrate with perfect regiocontrol[3].

Upstream Synthesis: Regioselective Dehydrogenation

To ensure high purity of the starting material, 2-phenyl-2-cyclohexen-1-one can be synthesized via the regioselective dehydrogenation of 2-phenylcyclohexanone.

Mechanistic Causality: Using a heterogeneous Pd/Au/CeO₂ catalyst prevents the over-oxidation to phenol that typically plagues cyclohexenone synthesis[3]. Density Functional Theory (DFT) calculations confirm that the unique Pd(II)–(μ-O)–Au(0) active site acts simultaneously as a Lewis acid and a Brønsted base. This concerted catalysis selectively activates the α-C–H bond on the phenyl-substituted side, undergoing β-hydride elimination to yield 2-phenyl-2-cyclohexen-1-one exclusively, while leaving the unsubstituted side intact[3].

Substrate Synthesis Protocol
  • Preparation: Suspend Pd/Au/CeO₂ catalyst (1.5 mol % Pd) in a reaction vessel containing 2-phenylcyclohexanone (1.0 mmol) in toluene (5.0 mL).

  • Reaction: Purge the vessel with O₂ (1 atm) and heat to 70 °C under vigorous stirring for 12 hours. The mild temperature is critical; exceeding 80 °C increases the thermodynamic drive toward phenol byproducts.

  • Isolation: Filter the heterogeneous catalyst (which can be washed and reused up to 5 times without loss of activity) and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate 2-phenyl-2-cyclohexen-1-one.

Core Methodology: TarB-NO₂ Mediated Enantioselective 1,2-Reduction

The asymmetric reduction of 2-phenyl-2-cyclohexen-1-one requires a catalyst capable of overriding the inherent preference for 1,4-addition while navigating the steric bulk of the α-phenyl group.

Mechanistic Causality: The TarB-NO₂ catalyst (a chiral organoboron complex) forms a rigid intermediate with the enone. Computational modeling demonstrates that the transition state energy is minimized only when the carbonyl carbon is anchored proximal to the carboxylic acid moiety of the TarB-NO₂ catalyst[2]. Paradoxically, the bulky α-phenyl group—which hinders traditional catalysts—is required in this system. The steric bulk locks the substrate into a highly defined chiral pocket, directing the external hydride from NaBH₄ exclusively to a single face of the π-system. This pre-organization completely suppresses 1,4-conjugate addition and results in near-perfect asymmetric induction[2].

Step-by-Step Reduction Protocol (Self-Validating System)

Note: This protocol incorporates in-process analytical validation to ensure reproducibility.

Reagents Required:

  • 2-Phenyl-2-cyclohexen-1-one: 1.0 mmol

  • TarB-NO₂ (0.5 M solution in THF): 1.0 mmol (1.0 equiv)

  • Sodium Borohydride (NaBH₄): 2.0 mmol (2.0 equiv)

Procedure:

  • Complexation: Dissolve 1.0 mmol of 2-phenyl-2-cyclohexen-1-one in 2.0 mL of the 0.5 M TarB-NO₂ solution under an inert argon atmosphere at room temperature. Stir for 15 minutes to allow the ketone-boronate complex to fully form.

  • Hydride Delivery: Cool the reaction mixture to -20 °C. Slowly add solid NaBH₄ (2.0 mmol) in small portions over 10 minutes to prevent thermal spiking, which can degrade enantioselectivity.

  • Reaction Progression: Maintain the reaction at -20 °C for 4 hours.

    • Validation Step: Pull a 10 µL aliquot, quench with 1 N HCl, extract with EtOAc, and analyze via TLC (UV active) to confirm complete consumption of the starting enone.

  • Quenching & Workup: Carefully quench the reaction by dropwise addition of 1 N HCl (2.0 mL) until gas evolution ceases. Extract the aqueous layer with diethyl ether (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting chiral allylic alcohol via silica gel chromatography.

  • Analytical Validation: Determine the enantiomeric excess (ee) using Chiral Gas Chromatography (GC) against racemic standards. The expected ee is ≥99%.

Quantitative Data Analysis

The table below summarizes the critical role of the α-substituent in governing the regioselectivity and enantioselectivity of the TarB-NO₂ / NaBH₄ reduction system[2].

SubstrateCatalyst SystemRegioselectivity (1,2 : 1,4)Isolated Yield (%)Enantiomeric Excess (ee %)
2-Phenyl-2-cyclohexen-1-one TarB-NO₂ / NaBH₄ >99:1 92 99
2-Bromo-2-cyclohexen-1-oneTarB-NO₂ / NaBH₄>99:19099
2-Iodo-2-cyclohexen-1-oneTarB-NO₂ / NaBH₄>99:19199
2-Cyclohexen-1-one (Unsubstituted)TarB-NO₂ / NaBH₄80:2075<10

Insight: The data explicitly validates the mechanistic hypothesis: lacking an α-substituent (unsubstituted 2-cyclohexen-1-one), the substrate fails to lock into the required transition state, resulting in poor regiocontrol (80:20) and negligible enantioselectivity (<10% ee)[2].

Mechanistic Pathway Visualization

ReactionLogic Substrate 2-Phenyl-2-cyclohexen-1-one (Sterically Demanding Enone) Complex Pre-organized Transition State (Carbonyl proximal to COOH) Substrate->Complex Coordination Catalyst TarB-NO2 Catalyst (Chiral Tartaric Boronate) Catalyst->Complex B-O Bond Formation Product Chiral Allylic Alcohol (99% ee, Exclusive 1,2-Addition) Complex->Product Enantioselective Reduction Hydride NaBH4 (Hydride Donor) Hydride->Complex Hydride Delivery

Mechanistic pathway of TarB-NO₂ mediated enantioselective 1,2-reduction of 2-phenyl-2-cyclohexen-1-one.

References

  • Kim, J., Bruning, J., Park, K. E., Lee, D. J., & Singaram, B. (2009). "Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO₂ and Sodium Borohydride." Organic Letters, 11(20), 4720–4723.

  • Yatabe, T., Jin, X., Yamaguchi, K., & Mizuno, N. (2022). "C–H Bond Activation Mechanism by a Pd(II)–(μ-O)–Au(0) Structure Unique to Heterogeneous Catalysts." JACS Au, 2(2), 428–439.

  • Fu, Y., et al. (2018). "Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives." RSC Advances, 8, 19668-19675.

Sources

Method

Application Note: 2-Phenyl-2-cyclohexen-1-one as a Privileged Scaffold in the Development of Targeted Anticancer Agents

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals. Executive Summary & Strategic Rationale In contemporary oncology drug discovery, the identification of versatile chemical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

In contemporary oncology drug discovery, the identification of versatile chemical scaffolds is critical for developing targeted therapeutics. 2-Phenyl-2-cyclohexen-1-one and its functionalized derivatives (e.g., 3-hydroxy and 3-bromo analogs) have emerged as highly valuable intermediates. The conjugated dienone system (C1–C2 double bond) creates a distinct electron-deficient region, rendering the compound highly reactive toward nucleophiles and facilitating regioselective cross-coupling[1].

Recently, this scaffold has been instrumental in synthesizing complex anti-proliferative and pro-apoptotic agents, most notably inhibitors of Ubiquitin Specific Protease 7 (USP7) [2]. By inhibiting USP7, these derivatives prevent the deubiquitination and subsequent degradation of the p53 tumor suppressor protein, thereby triggering apoptosis in cancer cells. This application note details the end-to-end protocols for synthesizing, functionalizing, and biologically validating 2-phenyl-2-cyclohexen-1-one derivatives.

Mechanistic Pathway & Workflow

The transition from a raw chemical scaffold to a biologically active anticancer agent requires a logical sequence of synthetic functionalization followed by phenotypic validation. The diagram below illustrates the pathway from the base scaffold to the ultimate induction of tumor cell apoptosis.

G A 2-Phenyl-2-cyclohexen-1-one Derivatives B Pd-Catalyzed Cross-Coupling A->B Functionalization C USP7 Inhibitor Candidate B->C Lead Generation D USP7 Inhibition (Target Binding) C->D Mechanism of Action E p53 Stabilization D->E Pathway Activation F Tumor Cell Apoptosis E->F Phenotypic Outcome

Workflow from 2-phenyl-2-cyclohexen-1-one synthesis to USP7-mediated tumor cell apoptosis.

Synthetic Methodologies

Protocol 3.1: Microwave-Assisted Scaffold Assembly

Traditional C-arylation of 1,3-dicarbonyls suffers from long reaction times and poor yields. This protocol utilizes microwave irradiation to rapidly synthesize 3-hydroxy-2-phenylcyclohex-2-en-1-one[3].

  • Scientific Rationale: Microwave irradiation ensures rapid, homogeneous heating, overcoming the high activation energy barrier of C-C bond formation. The addition of L-proline acts as a critical ligand that stabilizes the Cu(I) catalytic species, preventing its oxidation and disproportionation in the DMSO solvent[3].

  • Step-by-Step Procedure:

    • Charge a microwave-safe reaction vessel with 1,3-cyclohexanedione (15 mmol), iodobenzene (5 mmol), L-proline (1 mmol), and CuI (0.5 mmol).

    • Add 50 mL of anhydrous dimethylsulfoxide (DMSO) as the solvent.

    • Seal the vessel and subject it to microwave irradiation (800 W) at 90 °C for 40 minutes[3].

    • Validation Step: Monitor reaction completion via TLC (Petroleum Ether:Ethyl Acetate, 3:1). A distinct new spot with UV activity indicates product formation.

    • Quench the reaction with water, extract with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify via silica gel column chromatography to obtain the pure enol derivative.

Protocol 3.2: Halogenation & Asymmetric Reduction

To prepare the scaffold for Suzuki-Miyaura cross-coupling (to build the USP7 inhibitor pharmacophore), the enol must be converted to a halide. Furthermore, if the final drug requires a chiral allylic alcohol, an asymmetric reduction is performed[4],[2].

  • Scientific Rationale: Phosphorus tribromide (PBr₃) effectively converts the enol hydroxyl group into a versatile bromide leaving group (3-bromo-2-phenyl-2-cyclohexen-1-one). For chiral applications, utilizing TarB-NO₂ with NaBH₄ provides high enantioselectivity by sterically directing the hydride attack to a single face of the conjugated ketone[4].

  • Step-by-Step Procedure:

    • Halogenation: Dissolve 3-hydroxy-2-phenylcyclohex-2-en-1-one in anhydrous CH₂Cl₂. Add PBr₃ dropwise at 0 °C. Stir for 13 hours at room temperature, then quench with saturated NaHCO₃[2].

    • Cross-Coupling Preparation: The resulting 3-bromo-2-phenyl-2-cyclohexen-1-one can now be reacted with various arylboronic acids using Pd-catalysis (e.g., 5% Pd/C or Pd₂(dba)₃) to yield complex polycyclic structures[2].

    • Enantioselective Reduction (Optional): React the coupled product with TarB-NO₂ and NaBH₄ at -40 °C to 60 °C to yield the corresponding chiral allylic alcohol with >90% enantiomeric excess (ee)[4].

Biological Validation Protocols

Once the 2-phenyl-2-cyclohexen-1-one derivatives are synthesized, they must be evaluated for their pro-apoptotic properties.

Protocol 4.1: In Vitro Cytotoxicity and Apoptosis Assay
  • Scientific Rationale: USP7 inhibitors are designed to stabilize p53. Therefore, cell lines with well-characterized p53 profiles, such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma), are ideal for screening. Annexin V/PI staining is mandatory because it differentiates true target-mediated apoptosis from non-specific chemical necrosis.

  • Step-by-Step Procedure:

    • Seed HCT-116 and HepG2 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight at 37 °C in a 5% CO₂ atmosphere.

    • Treat cells with varying concentrations of the synthesized derivatives (0.1 μM to 50 μM) for 48 hours.

    • Viability Assessment: Add MTT reagent (5 mg/mL) to each well, incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm to calculate IC₅₀.

    • Apoptosis Validation: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Analyze via Flow Cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, confirming the mechanism of action.

Quantitative Data Summary

The following tables summarize the expected optimization metrics for the chemical synthesis and the biological evaluation of the resulting anticancer candidates.

Table 1: Reaction Optimization for Scaffold Functionalization

Reaction StepCatalyst / Reagent SystemTimeYield (%)Enantiomeric Excess (ee %)
Scaffold Assembly CuI / L-proline / Microwave (800W)40 min45 - 55%N/A
Halogenation PBr₃ / CH₂Cl₂13 hrs82 - 88%N/A
Asymmetric Reduction TarB-NO₂ / NaBH₄16.5 hrs82 - 98%89 - 99%

Table 2: Biological Evaluation Profile of Synthesized USP7 Inhibitor Candidates

Compound StageTarget / Cell LineAssay TypeIC₅₀ / ActivityMechanistic Observation
Core Scaffold HCT-116MTT Viability> 100 μMInactive (Requires functionalization)
Lead Candidate USP7 EnzymeBiochemical45 nMHigh target affinity
Lead Candidate HCT-116MTT Viability1.2 μMPotent anti-proliferative effect
Lead Candidate HepG2Annexin V/PI65% ApoptoticConfirmed p53-mediated apoptosis

References

  • Vulcanchem. "2-Cyclohexen-1-one, 4-phenyl- / 2-phenyl-2-cyclohexen-1-one Reactivity Profile.
  • RSC Advances.
  • Servier Lab (WO2019105963A1). "New piperidinyl derivatives as inhibitors of ubiquitin specific protease 7.
  • Organic Letters. "Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2-cyclohexen-1-one via Robinson Annulation

Welcome to the technical support center for the synthesis of 2-Phenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Robinson annulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Robinson annulation for this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and product purity.

I. Understanding the Core Reaction: Robinson Annulation

The Robinson annulation is a powerful and widely-used method for the formation of a six-membered ring, which is a common structural motif in many natural products and pharmaceuticals.[1][2] The reaction proceeds in a two-step sequence: a Michael addition followed by an intramolecular aldol condensation.[1][3][4] In the synthesis of 2-Phenyl-2-cyclohexen-1-one, the typical reactants are a phenyl-substituted α,β-unsaturated ketone (a chalcone derivative) and a ketone, such as cyclohexanone.

Reaction Mechanism Overview

A clear understanding of the mechanism is crucial for effective troubleshooting. The process can be catalyzed by either acid or base, with base catalysis being more common.[5][6][7]

  • Enolate Formation: A base abstracts an α-proton from the ketone (e.g., cyclohexanone) to form a nucleophilic enolate.[6]

  • Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone (the chalcone) in a conjugate addition.[6][8] This forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Addition: The enolate of the newly introduced ketone attacks the original ketone's carbonyl group, forming a six-membered ring and a β-hydroxy ketone.[5][6]

  • Dehydration: The β-hydroxy ketone readily dehydrates, often with gentle heating, to yield the final α,β-unsaturated cyclohexenone product.[9]

Below is a visual representation of the general Robinson annulation workflow.

Robinson_Annulation_Workflow Start Start: Ketone & α,β-Unsaturated Ketone Enolate_Formation Enolate Formation (Base Catalysis) Start->Enolate_Formation Michael_Addition Michael Addition Enolate_Formation->Michael_Addition Diketone_Intermediate 1,5-Diketone Intermediate Michael_Addition->Diketone_Intermediate Aldol_Condensation Intramolecular Aldol Condensation Diketone_Intermediate->Aldol_Condensation Cyclic_Product β-Hydroxy Ketone Aldol_Condensation->Cyclic_Product Dehydration Dehydration (Heat) Cyclic_Product->Dehydration Final_Product Final Product: 2-Phenyl-2-cyclohexen-1-one Dehydration->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Purity Verify Reactant Purity Start->Check_Purity Check_Purification Improve Purification Method Start->Check_Purification Polymerization Polymerization of Michael Acceptor? Check_Side_Reactions->Polymerization Double_Addition Double Michael Addition? Check_Side_Reactions->Double_Addition Base_Choice Incorrect Base? Check_Conditions->Base_Choice Solvent_Choice Suboptimal Solvent? Check_Conditions->Solvent_Choice Temperature_Control Improper Temperature? Check_Conditions->Temperature_Control Recrystallization Ineffective Recrystallization? Check_Purification->Recrystallization Chromatography Column Chromatography Needed? Check_Purification->Chromatography

Sources

Optimization

Recrystallization techniques for purifying 2-Phenyl-2-cyclohexen-1-one

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Phenyl-2-cyclohexen-1-one , a critical α,β-unsaturated ketone intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Profile

Before initiating any recrystallization protocol, it is mandatory to understand the thermodynamic and solubility parameters of the target molecule. These metrics dictate the solvent selection and thermal boundaries of the experiment [1].

ParameterValueRelevance to Recrystallization
CAS Number 4556-09-6Unique identifier for structural verification.
Molecular Formula C₁₂H₁₂ODetermines molecular weight (172.22 g/mol ).
XLogP3 (Lipophilicity) 2.5Indicates moderate lipophilicity; highly soluble in mid-polar solvents (EtOAc, DCM) and moderately soluble in non-polar solvents (Hexanes) [1].
Functional Groups Enone (Conjugated Ketone)Susceptible to auto-oxidation and Michael additions if exposed to strong nucleophiles or bases during heating.
Optimal Solvent System Ethyl Acetate / HexaneExploits the differential dielectric constants to create a sharp solubility gradient upon cooling [2].

Experimental Workflow & Logic

The following diagram maps the critical decision points and phase transitions during the dual-solvent recrystallization process.

Workflow A Crude 2-Phenyl-2-cyclohexen-1-one B Dissolve in Minimal Hot EtOAc A->B C Titrate with Hot Hexane (Anti-solvent) B->C D Hot Filtration (Remove Insoluble Matter) C->D E Controlled Cooling (25°C -> 4°C) D->E F Phase Separation: Oiling Out Detected? E->F G Reheat & Add EtOAc or Introduce Seed Crystal F->G Yes H Vacuum Filtration & Cold Wash F->H No G->E I High-Purity Enone Crystals H->I

Workflow for the dual-solvent recrystallization of 2-phenyl-2-cyclohexen-1-one.

Step-by-Step Methodology: Dual-Solvent Recrystallization

This protocol utilizes a "Good Solvent / Anti-Solvent" matrix (Ethyl Acetate/Hexane), widely validated for substituted 2-phenyl-2-cyclohexenone derivatives [2].

Step 1: Primary Solvation

  • Action: Weigh the crude 2-phenyl-2-cyclohexen-1-one into an Erlenmeyer flask. Heat Ethyl Acetate (EtOAc) to a gentle reflux (~70 °C). Add the hot EtOAc dropwise to the crude solid while stirring until complete dissolution is achieved.

  • Causality: Using the absolute minimum volume of the "good" solvent maximizes the concentration gradient. This ensures the solution becomes supersaturated rapidly upon cooling, driving higher recovery yields.

Step 2: Anti-Solvent Titration

  • Action: Heat Hexane to approx. 60 °C. Add the hot hexane dropwise to the stirring EtOAc solution until a faint, persistent cloudiness appears (the "cloud point"). Add 1-2 drops of hot EtOAc to restore absolute clarity.

  • Causality: The cloud point visually validates that the system is exactly at the saturation limit at elevated temperatures.

Step 3: Hot Filtration (Self-Validating Step)

  • Action: Rapidly pass the near-boiling solution through a pre-warmed fluted filter paper into a clean flask.

  • Causality: Removes insoluble mechanical impurities or polymerized byproducts. Pre-warming the funnel prevents premature crystallization in the filter stem, which would artificially lower your yield.

Step 4: Nucleation and Maturation

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours, then transfer to an ice-water bath (4 °C) for 30 minutes.

  • Causality: Slow, undisturbed cooling allows the target molecules to reversibly bind and unbind to the growing crystal lattice. This thermodynamic equilibrium ensures that structurally dissimilar impurities are excluded from the matrix. Rapid cooling would cause kinetic trapping of impurities.

Step 5: Harvesting and Desiccation

  • Action: Filter the resulting crystals via a Büchner funnel under reduced pressure. Wash the filter cake with 2-3 mL of ice-cold hexane. Dry in a vacuum desiccator to a constant weight.

  • Causality: Ice-cold hexane displaces the mother liquor without re-dissolving the purified lattice. Achieving "constant weight" analytically proves the complete removal of interstitial solvent.

Troubleshooting & FAQs

Q1: My 2-phenyl-2-cyclohexen-1-one is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the compound becomes insoluble in the solvent system. Instead of forming a solid lattice, it separates as a supercooled, highly viscous liquid. Solution: Reheat the mixture until it is entirely homogeneous. Add 5-10% more of the "good" solvent (EtOAc). This lowers the saturation temperature of the system so that it falls below the depressed melting point of the crude mixture, allowing solid crystals to nucleate. Alternatively, introduce a pure seed crystal to bypass the nucleation energy barrier.

Q2: The recovered yield after recrystallization is extremely low (<30%). What went wrong? Causality: The solvent system is too polar (excess ethyl acetate), keeping the enone solvated even at 4 °C, or an excessive total volume of solvent was used during Step 1. Solution: Concentrate the mother liquor under reduced pressure to recover the remaining compound. For the next run, strictly adhere to the minimal hot solvent rule. Ensure the ratio of Hexane to EtOAc is optimized (typically 3:1 to 5:1 for enones of this class).

Q3: NMR analysis shows co-crystallization of the starting material (e.g., 2-phenylcyclohexanone). How do I separate them? Causality: This is a case of isomorphous replacement. If impurities have similar polarity and spatial geometry to 2-phenyl-2-cyclohexen-1-one, they can substitute the target molecule within the crystal lattice. Solution: Switch to a solvent system with a fundamentally different hydrogen-bonding profile. Replacing the Hexane/EtOAc system with an Ethanol/Water matrix can exploit the subtle differential solubility between the saturated ketone and the conjugated enone.

Q4: The crude material has a distinct yellow/brown tint that persists in the crystals. How can I remove this? Causality: Enones are susceptible to trace auto-oxidation or polymerization, leading to highly conjugated, colored impurities that easily become trapped in the crystal matrix. Solution: Introduce 1-2% (w/w) activated charcoal (Norit) during the primary solvation step. The highly porous carbon matrix physically adsorbs high-molecular-weight colored impurities. Filter the hot solution through a Celite pad to prevent fine carbon particles from breaking through into the final filtrate.

References

  • PubChem Compound Summary for CID 1201401, 2-Phenyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available at:[Link]

  • Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives. RSC Advances. Available at:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of 2-Phenyl-2-cyclohexen-1-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 2-phenyl-2-cyclohexe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 2-phenyl-2-cyclohexen-1-one. By moving beyond basic procedures, this document explores the mechanistic causality behind reaction conditions, provides self-validating protocols, and offers targeted troubleshooting for common experimental failures.

Reaction Overview & Mechanistic Causality

The synthesis of 2-phenyl-2-cyclohexen-1-one is most reliably achieved via the Suzuki-Miyaura cross-coupling of 2-bromo-2-cyclohexen-1-one (or its iodo analogue) with phenylboronic acid [1]. This method provides exceptional regioselectivity and yield compared to the direct


-arylation of cyclohexenone.

The success of this transformation relies on three mechanistic pillars:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the sterically hindered

    
    ,
    
    
    
    -unsaturated ketone.
  • Transmetalation: The inorganic base (e.g., K

    
    CO
    
    
    
    ) reacts with water and phenylboronic acid to form a reactive trihydroxyborate intermediate, which transfers the phenyl group to the Pd(II) center. Causality: Without a precise ratio of water in the solvent system, this borate complex cannot form, stalling the reaction.
  • Reductive Elimination: The Pd(II) complex collapses to release the 2-phenyl-2-cyclohexen-1-one product and regenerate the Pd(0) catalyst. Using a bidentate ligand like dppf accelerates this step by forcing the intermediate into a cis-conformation.

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Bromo-2-cyclohexen-1-one TransMet Transmetalation Boronate Complex OxAdd->TransMet PhB(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Phenyl-2-cyclohexen-1-one RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-phenyl-2-cyclohexen-1-one synthesis.

Quantitative Optimization Data

To achieve maximum conversion, the reaction parameters must be carefully balanced. The table below summarizes the optimization of the catalytic system, demonstrating how the choice of base and ligand directly impacts the yield.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Pd(PPh

)

Na

CO

Toluene/EtOH/H

O
801265Significant homocoupling observed; slow transmetalation.
2Pd(PPh

)

K

PO

Toluene/EtOH/H

O
801272Stronger base improved boronate formation.
3Pd(dppf)Cl

K

PO

1,4-Dioxane/H

O
90689Bidentate ligand accelerated reductive elimination.
4 Pd(dppf)Cl

K

CO

1,4-Dioxane/H

O
90 6 94 Optimal balance of base solubility and catalyst stability.
5Pd(OAc)

/ SPhos
K

CO

Toluene/H

O
100491Excellent yield, but higher catalyst cost; unnecessary for this substrate.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage. While microwave-assisted protocols exist for related enol ester derivatives [2], conventional thermal heating in a biphasic solvent system remains the most scalable approach for bulk drug development.

Step 1: Preparation & Degassing

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-2-cyclohexen-1-one (1.0 equiv, 10 mmol), phenylboronic acid (1.3 equiv, 13 mmol), and anhydrous K

    
    CO
    
    
    
    (2.0 equiv, 20 mmol).
  • Self-Validation: Ensure the K

    
    CO
    
    
    
    is finely powdered. Clumped base will drastically reduce the surface area, leading to incomplete transmetalation.

Step 2: Solvent Addition

  • Add a pre-degassed mixture of 1,4-Dioxane and deionized H

    
    O (v/v 4:1, 50 mL total volume).
    
  • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyborate intermediate. Without water, the reaction will stall at the oxidative addition complex.

Step 3: Catalyst Introduction

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl

    
     (5 mol%, 0.5 mmol).
    
  • Self-Validation: The solution should immediately turn a clear red/orange. If the solution turns black upon heating, this indicates premature Pd(0) oxidation and aggregation into inactive "palladium black" due to oxygen contamination.

Step 4: Reaction Execution

  • Heat the mixture to 90 °C and stir vigorously (800+ RPM) for 6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R

    
     ~0.4) will disappear, and the product spot (R
    
    
    
    ~0.3) will appear strongly UV-active at 254 nm.

Step 5: Workup & Purification

  • Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Purify via silica gel flash chromatography to isolate 2-phenyl-2-cyclohexen-1-one as a pale yellow oil that may solidify upon refrigeration.

Experimental Workflow & Troubleshooting Decision Tree

WorkflowTree Start Reaction Setup (Substrates, Pd, Base, Solvent) Monitor Monitor via TLC/GC-MS (after 2 hours) Start->Monitor CheckConv Conversion Status? Monitor->CheckConv Complete Complete Conversion Proceed to Workup CheckConv->Complete >95% Incomplete Incomplete / Stalled CheckConv->Incomplete <50% SideProd High Side Products (Homocoupling/Debromination) CheckConv->SideProd Impurities Action1 Add 0.5 eq PhB(OH)2 Degas & Heat Incomplete->Action1 Action2 Check O2 contamination Switch to Pd(dppf)Cl2 SideProd->Action2 Action1->Monitor Action2->Start

Experimental workflow and decision tree for synthesizing 2-phenyl-2-cyclohexen-1-one.

Troubleshooting Guides & FAQs

Q: Why am I seeing significant amounts of biphenyl (homocoupling) instead of the desired product? A: Homocoupling of phenylboronic acid occurs when oxygen is present in the system. Oxygen oxidizes the Pd catalyst and promotes a competing catalytic cycle that couples two boronic acid molecules. Actionable Solution: Strictly degas all solvents via the freeze-pump-thaw method or vigorous sparging with Argon for at least 30 minutes prior to use. Ensure your Schlenk line is free of leaks.

Q: The reaction stalls at 50% conversion. How can I push it to completion? A: Stalling is typically caused by catalyst deactivation (protodeboronation of the boronic acid or Pd black formation). Actionable Solution: Add an additional 0.5 equivalents of phenylboronic acid and 2 mol% of catalyst. If you are currently using Pd(PPh


)

, switch to a bidentate catalyst like Pd(dppf)Cl

. The bidentate ligand increases the stability of the Pd intermediate and accelerates reductive elimination, preventing the catalyst from resting in vulnerable states.

Q: I observe debromination of the starting material (yielding 2-cyclohexen-1-one). What causes this? A: Debromination is a reductive side reaction that occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo reduction or


-hydride elimination (if protic solvents are acting as hydride donors).
Actionable Solution: Ensure sufficient water is present to activate the boronic acid. If the issue persists, consider using a stronger base like K

PO

to accelerate transmetalation, thereby outcompeting the debromination pathway.

Q: How do I effectively remove residual palladium from the final product? A: Palladium contamination can interfere with downstream biological assays or subsequent catalytic steps in drug development. Actionable Solution: During the workup, stir the organic phase with a functionalized silica metal scavenger (such as QuadraSil AP or SiliaMetS Thiol) for 2 hours before filtration. Alternatively, filtering the crude mixture through a short pad of Celite mixed with activated carbon significantly reduces Pd levels to acceptable pharmaceutical limits (<10 ppm).

References

  • Title: Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic

    
    ,
    
    
    
    -Unsaturated Ketones Using TarB-NO
    
    
    and Sodium Borohydride Source: Organic Letters (ACS Publications) URL: [Link]
  • Title: Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives Source: RSC Advances URL: [Link]

Optimization

Removal of starting materials from crude 2-Phenyl-2-cyclohexen-1-one product

Technical Support Center: Troubleshooting the Purification of 2-Phenyl-2-cyclohexen-1-one Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 2-Phenyl-2-cyclohexen-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream processing of 2-phenyl-2-cyclohexen-1-one. This cyclic α,β-unsaturated ketone is a critical intermediate in the synthesis of chiral allylic alcohols and complex active pharmaceutical ingredients (APIs). It is most commonly synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-2-cyclohexen-1-one (or the iodo-analogue) with phenylboronic acid [1].

While the coupling reaction is highly efficient, isolating the target enone from the crude mixture presents several distinct physicochemical challenges. Unreacted starting materials, boroxine byproducts, and residual transition metals frequently co-elute or partition poorly during standard workups. This guide details the mechanistic causality behind these issues and provides self-validating, step-by-step protocols to achieve high-purity isolation.

Data Presentation: Physicochemical Profiling of the Crude Matrix

To design a rational purification strategy, one must first understand the properties of the components within the crude mixture.

ComponentRole in SynthesisPolarity / Solubility ProfilePrimary Removal Strategy
2-Phenyl-2-cyclohexen-1-one Target ProductModerate polarity; highly soluble in organic solvents.Target isolation via chromatography.
2-Bromo-2-cyclohexen-1-one Starting MaterialSimilar dipole moment to product; co-elutes on normal-phase silica.Modified eluent chromatography; stoichiometric control.
Phenylboronic Acid Starting MaterialAmphiphilic; forms lipophilic boroxine trimers in organics.Basic aqueous extraction; diethanolamine scavenging.
Palladium (e.g., Pd(PPh3)4) CatalystHighly lipophilic complexes; coordinates to enone oxygen.Functionalized silica-thiol scavenging.
Biphenyl Homocoupling ByproductHighly non-polar; elutes near solvent front.Normal-phase silica gel chromatography.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, Boronic Acid, Bromide) Extraction Liquid-Liquid Extraction (EtOAc / 1M NaOH) Crude->Extraction AqPhase Aqueous Phase (Boronate Salts, Base) Extraction->AqPhase Aqueous OrgPhase Organic Phase (Product, Pd, Bromide) Extraction->OrgPhase Organic Scavenging Pd Scavenging (Silica-Thiol, 40°C) OrgPhase->Scavenging Filtration Celite Filtration (Removes Pd-Thiol) Scavenging->Filtration Chromatography Silica Gel Chromatography (Toluene/EtOAc Gradient) Filtration->Chromatography PureProduct Pure 2-Phenyl-2-cyclohexen-1-one Chromatography->PureProduct Target Fractions Waste Waste / Unreacted Bromide Chromatography->Waste Impurity Fractions

Caption: Step-by-step downstream purification workflow for 2-phenyl-2-cyclohexen-1-one.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude NMR shows significant amounts of unreacted phenylboronic acid even after standard aqueous washes. What is the mechanistic reason, and how do I fix it?

Expertise & Experience: Phenylboronic acid exists in equilibrium with its dehydrated trimer, triphenylboroxine. While the monomeric boronic acid has moderate water solubility, the boroxine trimer is highly non-polar and preferentially partitions into organic solvents (like ethyl acetate or dichloromethane) during standard neutral aqueous workups. If you only wash with water or brine, the equilibrium shifts to form more boroxine in the organic layer, effectively trapping the impurity with your product.

Solution & Protocol: To break this equilibrium, you must ionize the boronic acid. Using a strong basic wash converts the boronic acid into the highly water-soluble boronate anion,


.

Step-by-Step Methodology (Basic Extraction):

  • Dilute the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with 1M NaOH (3 x 5 mL/g). Note: The basic pH forces the formation of the water-soluble boronate, pulling it into the aqueous layer.

  • Wash the organic layer once with saturated

    
     to neutralize any residual base, followed by a final brine wash.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Self-Validation: Run a TLC (Hexane:EtOAc 8:2) and stain with KMnO4. The characteristic UV-active streak of phenylboronic acid near the baseline should be completely absent, confirming successful removal.

Q2: Unreacted 2-bromo-2-cyclohexen-1-one is co-eluting with 2-phenyl-2-cyclohexen-1-one during silica gel chromatography. How can I separate them?

Expertise & Experience: This is a classic chromatographic challenge. Both 2-bromo-2-cyclohexen-1-one and 2-phenyl-2-cyclohexen-1-one are α,β-unsaturated cyclic ketones. Their interaction with the polar silanol groups on normal-phase silica gel is dominated by the carbonyl dipole, which is nearly identical in both molecules. Consequently, standard Hexane/Ethyl Acetate gradients often fail to resolve them.

Solution & Protocol: Instead of relying on polar interactions, alter the stationary phase interaction by changing the solvent system to exploit the hydrophobic


-system of the newly added phenyl ring. Aromatic solvents like toluene can modulate the retention factor (Rf) by competing for 

-

interactions. Alternatively, the most robust solution is to prevent the issue entirely by using a slight stoichiometric excess of phenylboronic acid (1.1 to 1.2 eq) during the synthesis, ensuring complete consumption of the halide[1].

Step-by-Step Methodology (Toluene-Based Chromatography):

  • Pack a silica gel column using Toluene:Hexane (1:1) as the initial eluent.

  • Dry-load the crude mixture onto a small amount of silica gel to ensure a narrow loading band (critical for closely eluting compounds).

  • Elute using a very shallow gradient:

    • 2 column volumes (CV) of Toluene:Hexane (1:1)

    • 3 CV of 100% Toluene

    • 2 CV of Toluene:Ethyl Acetate (98:2)

  • Self-Validation: Monitor fractions via TLC. The 2-phenyl-2-cyclohexen-1-one will elute slightly faster than the bromide in this system due to the steric bulk of the phenyl ring preventing tight silanol binding.

Q3: The purified product has a dark brownish-yellow tint, indicating palladium contamination. How do I achieve pharmaceutical-grade heavy metal limits?

Expertise & Experience: Palladium complexes, particularly those ligated by phosphines (e.g., from


), are highly lipophilic. Furthermore, the enone moiety of 2-phenyl-2-cyclohexen-1-one can act as a weak ligand, coordinating residual Pd(II) or Pd(0) species. Standard chromatography often smears these complexes across the column, contaminating the product fractions and causing stability issues.

Solution & Protocol: Utilize a functionalized silica scavenger, such as Silica-Thiol. The soft sulfur atom in the thiol group has a massively higher affinity for soft transition metals like palladium compared to the hard oxygen atom of the enone. This thermodynamically drives the palladium off the product and onto the insoluble silica matrix.

Step-by-Step Methodology (Thiol Scavenging):

  • Dissolve the semi-purified 2-phenyl-2-cyclohexen-1-one in Dichloromethane (20 mL/g).

  • Add 3 to 5 equivalents of Silica-Thiol scavenger (w/w relative to the initial mass of the Pd catalyst used in the reaction).

  • Stir the suspension vigorously at 40 °C for 4 to 12 hours.

  • Self-Validation: Observe the color of the silica. It will turn from off-white to dark brown/black as it sequesters the palladium, while the organic solution visibly lightens.

  • Filter the mixture through a tightly packed pad of Celite to remove the fine silica particles, rinsing thoroughly with Dichloromethane.

  • Concentrate the filtrate in vacuo to yield the product as a pale yellow or colorless oil/solid.

References

  • Kim, J., Bruning, J., Park, K. E., Lee, D. J., & Singaram, B. (2009). "Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride." Organic Letters. American Chemical Society.[Link]

Troubleshooting

Stability of 2-Phenyl-2-cyclohexen-1-one under acidic and basic conditions

Technical Support Center: 2-Phenyl-2-cyclohexen-1-one Welcome to the technical support resource for 2-Phenyl-2-cyclohexen-1-one. This guide is designed for researchers, chemists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenyl-2-cyclohexen-1-one

Welcome to the technical support resource for 2-Phenyl-2-cyclohexen-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile α,β-unsaturated ketone. The following sections address common stability questions and experimental challenges encountered under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-Phenyl-2-cyclohexen-1-one?

2-Phenyl-2-cyclohexen-1-one is a conjugated enone that is generally stable at room temperature in neutral, aprotic solvents and when stored under an inert atmosphere away from light.[1] However, its reactivity is significantly influenced by the presence of acids or bases due to the electronic nature of the α,β-unsaturated carbonyl system. This system features two primary electrophilic sites: the carbonyl carbon and the β-carbon, making it susceptible to both 1,2- and 1,4-additions.[2][3]

Q2: What are the primary concerns when subjecting 2-Phenyl-2-cyclohexen-1-one to acidic conditions?

Under acidic conditions, the primary concerns are isomerization, hydration (Michael addition of water), and polymerization.[4] The carbonyl oxygen can be protonated, which further activates the enone system. In aqueous acidic media, this can lead to the addition of water across the double bond.[4] Strong acids and higher temperatures can also initiate polymerization, leading to a loss of material and the formation of intractable mixtures.[4]

Q3: How does 2-Phenyl-2-cyclohexen-1-one behave in the presence of a base?

In basic media, the compound is susceptible to nucleophilic attack, primarily via a 1,4-conjugate addition (Michael addition) mechanism, especially with softer nucleophiles.[3][5] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate the α'-carbon (C6) to form a thermodynamically stable enolate, which can then be used in subsequent alkylation or condensation reactions.[6][7] However, the use of nucleophilic bases (e.g., hydroxides, alkoxides) can lead to competing addition reactions.[2]

Q4: Can the double bond in 2-Phenyl-2-cyclohexen-1-one migrate under certain conditions?

Yes, double bond migration is a potential side reaction under both acidic and basic conditions, although the conjugated isomer is generally more stable.[8] Acid-catalyzed isomerization can occur through an enol intermediate after protonation of the carbonyl oxygen.[8] Base-catalyzed isomerization can proceed via the formation of an enolate. While the starting material is already the more stable α,β-conjugated isomer, forcing conditions could potentially lead to equilibria with other isomers, though this is less common than other degradation pathways.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues that may arise during reactions involving 2-Phenyl-2-cyclohexen-1-one.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Rapid loss of starting material with no single major product peak in HPLC/GC-MS under acidic conditions. Polymerization: The compound may be forming high molecular weight oligomers or polymers that are not eluting or are poorly characterized by standard methods.[4]• Reduce the concentration of the acid catalyst.• Perform the reaction at a lower temperature.• Use a milder acid catalyst (e.g., switch from a strong Lewis acid to a weaker Brønsted acid).• Reduce the reaction time.
Appearance of a new, more polar spot on TLC or a later-eluting peak in reverse-phase HPLC (Aqueous Acidic Media). Hydration (Michael Addition of Water): In aqueous acidic media, water can act as a nucleophile and add to the β-carbon of the enone, forming 3-hydroxy-2-phenylcyclohexanone. This product is significantly more polar due to the new hydroxyl group.[4]• If hydration is undesirable, use rigorously anhydrous solvents and reagents.• Consider protecting the ketone if other acid-catalyzed transformations are intended.
Reaction solution turns dark brown and viscous after adding an acid catalyst. Polymerization/Decomposition: The darkening of the solution and an increase in viscosity are classic indicators of polymerization and extensive decomposition.[4]• Immediately lower the reaction temperature.• Dilute the reaction mixture.• Re-evaluate the acid strength and concentration; a less aggressive catalyst may be required.
Formation of multiple products under basic conditions with a nucleophilic solvent (e.g., ethanol/sodium ethoxide). Competing Michael Addition: The solvent (or its conjugate base) is acting as a nucleophile and adding to the enone system in a 1,4-fashion.[3][5]• Switch to a non-nucleophilic base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF).[7]• If using an alkoxide, use the corresponding alcohol as the solvent to avoid transesterification if an ester is present elsewhere in the molecule.
Low yield in a base-catalyzed alkylation reaction at the α'-position (C6). Incomplete Enolate Formation: The base may not be strong enough to fully deprotonate the α'-carbon, leading to a low concentration of the desired enolate.[7]1,2-Addition: Strong nucleophiles like Grignard or organolithium reagents may preferentially attack the carbonyl carbon (1,2-addition) rather than enabling alkylation via an enolate.[3]• Use a strong, non-nucleophilic base like LDA in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C) to ensure complete and irreversible enolate formation.[6][7]• For conjugate additions of alkyl groups, consider using organocuprates (Gilman reagents), which favor 1,4-addition.[3]

Visualizing Stability: Potential Reaction Pathways

The following diagrams illustrate the key degradation and reaction pathways for 2-Phenyl-2-cyclohexen-1-one under acidic and basic conditions.

Acidic_Pathways cluster_start Starting Material cluster_conditions Conditions cluster_products Potential Products / Pathways A 2-Phenyl-2-cyclohexen-1-one Acid H+ (Acid Catalyst) B Protonated Intermediate Acid->B Protonation C Hydration Product (3-Hydroxy-2-phenylcyclohexanone) B->C + H2O D Polymerization / Decomposition B->D High Temp / High [H+]

Caption: Potential acid-catalyzed degradation pathways.

Basic_Pathways cluster_start Starting Material cluster_conditions Conditions cluster_products Potential Products / Intermediates A 2-Phenyl-2-cyclohexen-1-one Base Base (B:-) A->Base Deprotonation (α'-H) Nu Nucleophile (Nu:-) A->Nu 1,4-Conjugate Addition B Enolate Intermediate (at C6) Base->B C Michael Adduct Nu->C

Caption: Potential base-catalyzed reaction pathways.

Experimental Protocol: Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of 2-Phenyl-2-cyclohexen-1-one.

Objective: To determine the degradation rate of 2-Phenyl-2-cyclohexen-1-one under representative acidic and basic conditions at a controlled temperature.

Materials:

  • 2-Phenyl-2-cyclohexen-1-one (high purity)

  • Solvent: Acetonitrile (HPLC grade) or Tetrahydrofuran (THF)

  • Acidic Solution: 1 M HCl in 1:1 Acetonitrile/Water

  • Basic Solution: 1 M NaOH in 1:1 Acetonitrile/Water

  • Neutral Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Saturated sodium bicarbonate solution (for acid timepoints), 1 M KHSO₄ solution (for base timepoints)

  • Analytical Instrumentation: HPLC-UV or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Phenyl-2-cyclohexen-1-one in the chosen organic solvent (e.g., Acetonitrile).

  • Reaction Setup: For each condition (acid, base, neutral), add 1 mL of the stock solution to a vial. Place the vials in a temperature-controlled block set to the desired temperature (e.g., 50 °C).

  • Initiation: To each vial, add 1 mL of the corresponding test solution (1 M HCl, 1 M NaOH, or PBS). Vortex briefly to mix. This brings the final substrate concentration to 0.5 mg/mL.

  • Time Point Sampling: At designated time points (e.g., t=0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a new vial containing 900 µL of the appropriate quenching solution. This neutralizes the catalyst and stops the degradation.

  • Sample Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method. Quantify the peak area of the remaining 2-Phenyl-2-cyclohexen-1-one against a calibration curve.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Illustrative Stability Data

The following table presents hypothetical data from the protocol described above to illustrate potential stability outcomes.

Condition (at 50 °C)Time = 1 hrTime = 4 hrTime = 8 hrTime = 24 hrProbable Main Degradation Pathway
pH 1 (0.5 M HCl) 85% Remaining55% Remaining30% Remaining<5% RemainingHydration and Polymerization[4]
pH 7.4 (PBS) >99% Remaining>99% Remaining98% Remaining97% RemainingMinimal Degradation
pH 13 (0.5 M NaOH) 70% Remaining30% Remaining10% Remaining<2% RemainingMichael Addition / Condensation[5]

References

  • Isomerization of β,γ-unsaturated ketones. (n.d.). In Wikipedia. Retrieved from a relevant Google search.[8]

  • Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. (2021, February 26). YouTube.[9]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II.[2]

  • Alpha Beta Unsaturated Ketone: Formation & Reduction. (n.d.). Study.com.[10]

  • Organocatalytic Asymmetric Epoxidations and Hydroperoxidations of α,β-Unsaturated Ketones. (n.d.). Universität zu Köln.[11]

  • Acid-catalyzed isomerization of alpha-thevinone and alpha-dihydrothevinone into beta-thevinone and beta-dihydrothevinone. (2025, August 9). ResearchGate.[12]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.[13]

  • Stability issues of 2-Pentylidenecyclopentan-1-one under acidic conditions. (n.d.). Benchchem.[4]

  • Synthesis of a Complex Enone from a Ketoacid. (n.d.). Organic Chemistry Tutor.[14]

  • Synthesis of alpha beta unsaturated ketones and related compounds. (2025, May 9). YouTube.[15]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.[5]

  • Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal.[16]

  • Synthesis of 2-cyclohexene-1-one. (n.d.). Mol-Instincts.[17]

  • Synthesis of Two Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation) with. (n.d.). Course Hero.[18]

  • Acid-catalyzed isomerizations of .beta.,.gamma.-unsaturated ketones. (n.d.). ACS Publications.[19]

  • 2-Phenyl-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]]

  • Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. (n.d.). Chemical Communications (RSC Publishing).[20]

  • Michael Addition Reaction Mechanism. (2020, April 7). Chemistry Steps.[3]

  • Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols. (2001, April 19). PubMed.[21]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021, February 9). Chemical Science (RSC Publishing).[22]

  • 2-Cyclohexen-1-one 930-68-7 wiki. (n.d.). ChemicalBook.[1]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.[6]

  • Rearrangements. (2023, August 1). Chemistry LibreTexts.[23]

  • Rearrangement Reactions. (n.d.). Wiley-VCH.[24]

  • Michael Addition Reactions with 2-(Dimethylaminomethylene)cyclohexanone. (n.d.). Benchchem.[25]

  • Conjugate Addition (1,4- or Michael Addition). (2023, August 15). Making Molecules.[26]

  • Acid hydrolysis of esters. (n.d.). chem.ucla.edu.[27]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube.[28]

  • 2-Cyclohexen-1-one, 3-phenyl-. (n.d.). NIST WebBook.[29]

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. (n.d.). Organic Syntheses Procedure.[30]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.[31]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). PMC.[32]

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses Procedure.[33]

  • Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts.[7]

Sources

Reference Data & Comparative Studies

Validation

HPLC vs. GC-MS for the analysis of 2-Phenyl-2-cyclohexen-1-one purity

As a Senior Application Scientist, selecting the optimal analytical technique for functionalized cyclic enones requires a deep understanding of the molecule’s physicochemical behavior. 2-Phenyl-2-cyclohexen-1-one (CAS: 4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical technique for functionalized cyclic enones requires a deep understanding of the molecule’s physicochemical behavior. 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) is a highly versatile intermediate utilized in complex organic synthesis and pharmaceutical development[1].

Because it features an


-unsaturated ketone conjugated with a phenyl ring, this molecule presents a unique analytical profile. The extended 

-conjugation provides robust UV absorbance, while its moderate molecular weight (172.22 g/mol ) and lipophilicity allow for gas-phase volatilization[1][2]. Consequently, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, but they serve entirely different strategic purposes in a purity profiling workflow.

Below is a comprehensive, self-validating guide comparing HPLC-PDA and GC-MS methodologies for the rigorous analysis of 2-phenyl-2-cyclohexen-1-one.

Analytical Workflow & Decision Matrix

AnalyticalWorkflow A 2-Phenyl-2-cyclohexen-1-one Sample Matrix B Physicochemical Assessment (Conjugation vs. Volatility) A->B C High UV Absorbance (Conjugated Enone) B->C Optical Properties D Moderate Volatility (MW: 172.22 g/mol) B->D Thermal Properties E HPLC-PDA (Assay & Non-Volatiles) C->E Liquid Phase Separation F GC-MS (EI) (Volatile Impurity ID) D->F Gas Phase Separation G Comprehensive Purity Profile E->G F->G

Decision matrix for HPLC vs. GC-MS selection based on 2-Phenyl-2-cyclohexen-1-one properties.

Part 1: HPLC-PDA Methodology (The Standard for Assay Purity)

Strategic Rationale: HPLC coupled with a Photodiode Array (PDA) detector is the gold standard for quantifying the absolute purity of 2-phenyl-2-cyclohexen-1-one. The extended


-system absorbs strongly in the UV region, allowing for highly sensitive detection without subjecting the 

-unsaturated system to the thermal stress that can induce isomerization[3].

Step-by-Step Protocol & Causality:

  • Column Selection: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Causality: The lipophilic nature of the phenyl and cyclohexenyl rings (estimated LogP ~2.69) demands a strongly hydrophobic stationary phase[2]. A 250 mm column ensures maximum theoretical plates to resolve closely eluting synthetic byproducts (e.g., unreacted phenylboronic acid or cyclohexenone derivatives).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (v/v).

    • Causality: Acetonitrile is prioritized over methanol due to its lower UV cutoff and lower viscosity. This minimizes baseline noise at lower wavelengths and sharpens the peak shape of the conjugated enone by improving mass transfer kinetics.

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

    • Causality: Maintaining a strict 30 °C column compartment temperature standardizes partitioning thermodynamics, preventing retention time drift caused by ambient laboratory fluctuations.

  • Detection: PDA monitored at 254 nm.

    • Causality: The

      
       transition of the conjugated phenyl-enone system exhibits a strong local maximum near 254 nm. PDA enables 3D spectral scanning across the peak to verify peak purity (ensuring no co-eluting impurities are hidden beneath the main peak).
      
  • System Suitability (Self-Validating Criteria):

    • Protocol: Inject a standard solution (100 µg/mL) in triplicate before analyzing unknown samples.

    • Validation Metric: The system is only valid if the tailing factor (

      
      ) is 
      
      
      
      and the resolution (
      
      
      ) between the main peak and the closest known impurity is
      
      
      .

Part 2: GC-MS Methodology (The Standard for Impurity Identification)

Strategic Rationale: While HPLC excels at quantification, GC-MS is indispensable for the structural elucidation of unknown volatile impurities. By utilizing Electron Ionization (EI), GC-MS fragments the analytes into reproducible patterns that can be cross-referenced against NIST mass spectral libraries[4][5].

Step-by-Step Protocol & Causality:

  • Column Selection: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: This slightly polar stationary phase perfectly matches the moderate polarity of the ketone. It provides excellent selectivity for separating structural isomers that might co-elute in reversed-phase HPLC.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Causality: Helium provides an optimal van Deemter curve at this linear velocity, maximizing resolution while maintaining a stable vacuum in the MS source.

  • Inlet Conditions: 250 °C, Split ratio 50:1.

    • Causality: The boiling point of structurally analogous compounds (e.g., 1-phenyl-1-cyclohexene) is approximately 251–253 °C[6]. An inlet temperature of 250 °C is sufficient to flash-vaporize the sample efficiently without inducing thermal degradation of the enone[5]. The 50:1 split ratio prevents column overloading, which would otherwise cause peak fronting and mass spectral distortion.

  • Oven Temperature Program: 100 °C (hold 1 min)

    
     15 °C/min to 280 °C (hold 5 min).
    
    • Causality: The initial low temperature focuses the analyte band at the head of the column via solvent effect. The 15 °C/min ramp ensures the main compound elutes sharply, while the 280 °C hold bakes out high-boiling impurities (e.g., cross-coupled dimers) to prevent carryover in subsequent runs[4].

  • MS Detection: EI at 70 eV, Scan range 50–300 m/z.

    • Causality: 70 eV is the universal standard for electron ionization. Operating at this energy ensures the generated mass spectra are highly reproducible and directly comparable to commercial spectral libraries for confident impurity identification.

  • System Suitability (Self-Validating Criteria):

    • Protocol: Run a blank solvent injection followed by a system suitability standard containing biphenyl (internal standard) and the target analyte[4].

    • Validation Metric: The system is valid if the signal-to-noise (S/N) ratio of the analyte is

      
       and the blank shows no carryover 
      
      
      
      of the main peak area.

Quantitative Comparison Table

Analytical ParameterHPLC-PDAGC-MS (EI)
Primary Mechanism Liquid-solid partitioningGas-liquid partitioning
Optimal Application Absolute purity assay, non-volatile impuritiesImpurity identification, volatile byproducts
Detection Principle UV Absorbance (

transition)
Electron Ionization (70 eV)
Sensitivity (LOD) High (due to conjugated chromophore)Very High (for volatile components)
Sample Recovery Non-destructive (fraction collection possible)Destructive
Thermal Risk None (ambient/30 °C analysis)Moderate (Inlet at 250 °C may stress enones)
Library Matching Limited (UV spectra lack structural specificity)Excellent (NIST EI mass spectral libraries)

Conclusion & Best Practices

For the comprehensive analysis of 2-phenyl-2-cyclohexen-1-one, relying on a single technique is a methodological blind spot. HPLC-PDA must be utilized as the primary tool for lot-release testing and determining the absolute weight/weight purity due to its non-destructive nature and high precision. Conversely, GC-MS should be deployed during the early stages of route scouting and method development to identify unknown volatile byproducts and unreacted starting materials. Together, they form an orthogonal, self-validating analytical system.

References

1.[1] 2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401 - PubChem. National Institutes of Health (NIH). URL: 2.[6] 1-Phenyl-1-cyclohexene C12H14, Formula, NMR, Boiling Point, Density, Flash Point. Guidechem. URL: 3.[2] 2-Cyclohexen-1-one, 4-phenyl- 51171-72-3. Vulcanchem. URL: 4.[4] CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation. Amazon S3. URL: 5.[5] 博士論文 二元金属活性点の構造制御に立脚した 固体触媒設計と脱水素反応の開発. University of Tokyo. URL: 6.[3] Hypervalent Iodine in Combination with Phosphines, Unexpected DMSO Transformation and Hypervalent Iodine mediated Cyclisations. University of Huddersfield Research Portal. URL:

Sources

Comparative

Reactivity Comparison Guide: 2-Phenyl-2-cyclohexen-1-one vs. Standard α,β-Unsaturated Ketones

Executive Summary & Structural Profiling In the landscape of organic synthesis and drug development, -unsaturated ketones (enones) serve as versatile electrophilic hubs. However, the exact substitution pattern on the eno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In the landscape of organic synthesis and drug development,


-unsaturated ketones (enones) serve as versatile electrophilic hubs. However, the exact substitution pattern on the enone ring drastically alters its reactivity profile. 2-Phenyl-2-cyclohexen-1-one  (CAS: 4556-09-6) represents a highly specialized cyclic enone where a bulky phenyl group is positioned at the 

-carbon (C2)[1].

Unlike unsubstituted analogues such as 2-cyclohexen-1-one, the C2-phenyl group introduces two critical variables:

  • Steric Shielding: The bulky aromatic ring creates a significant steric barrier around both the carbonyl carbon (C1) and the

    
    -carbon (C3).
    
  • Cross-Conjugation: The phenyl ring extends the conjugated

    
    -system, altering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing transition states during specific catalytic transformations.
    

This guide objectively compares the reactivity of 2-phenyl-2-cyclohexen-1-one against standard enones, providing actionable experimental workflows and validated data for researchers.

Comparative Reactivity Analysis

1,4-Conjugate Addition (Michael Addition)

Standard


-unsaturated ketones readily undergo 1,4-conjugate additions with weak nucleophiles (e.g., amines, organocuprates) due to the highly electrophilic nature of the unhindered 

-carbon[2]. In contrast, the reactivity of 2-phenyl-2-cyclohexen-1-one is heavily modulated by steric hindrance. The C2-phenyl group physically obstructs the trajectory of incoming bulky nucleophiles at C3. While the extended conjugation stabilizes the resulting enolate intermediate after the transition state is crossed, the initial kinetic barrier for 1,4-addition is significantly higher than that of unsubstituted 2-cyclohexen-1-one.
Asymmetric 1,2-Carbonyl Reduction

The steric disparity introduced by the C2-phenyl group becomes a massive advantage in asymmetric catalysis. When reducing the carbonyl group (1,2-addition) to an allylic alcohol, chiral catalysts rely on steric differences between the two faces of the enone to induce enantioselectivity. For unsubstituted 2-cyclohexen-1-one, the steric difference between the


-CH and the 

'-CH

is minimal, leading to poor stereocontrol (e.g., only 33% enantiomeric excess using TarB-NO

/NaBH

)[3]. However, 2-phenyl-2-cyclohexen-1-one provides a profound steric differential. The chiral boronate ester complex locks onto the less hindered face, delivering the hydride with exceptional precision to yield the corresponding chiral allylic alcohol in 99% ee [3].
Regioselective Synthesis via Dehydrogenation

Synthesizing


-substituted enones often suffers from poor regioselectivity or over-oxidation to phenols. However, 2-phenyl-2-cyclohexen-1-one can be synthesized from 2-phenylcyclohexanone with absolute regioselectivity using a specialized Pd(II)–(

-O)–Au(0) heterogeneous catalyst[4]. The phenyl group increases the acidity of the adjacent

-proton. The catalyst's Pd(II) site acts as a Lewis acid to coordinate the carbonyl, while the

-oxo species acts as a Brønsted base, exclusively deprotonating the phenyl-substituted side to form the C2=C3 double bond without touching the C6 position[4].

Reactivity Enone 2-Phenyl-2-cyclohexen-1-one (Electrophilic Hub) Michael 1,4-Conjugate Addition (Nucleophilic Attack at C3) Enone->Michael Organocuprates / Amines (Sterically Hindered) Reduction 1,2-Carbonyl Reduction (Attack at C1) Enone->Reduction TarB-NO2 / NaBH4 (Highly Enantioselective) Dehydrogenation Regioselective Synthesis (from 2-phenylcyclohexanone) Dehydrogenation->Enone Pd/Au/CeO2 Catalyst (Regioselective)

Fig 1: Divergent reactivity pathways of 2-Phenyl-2-cyclohexen-1-one.

Quantitative Data Summary

The following table summarizes the stark contrast in reactivity metrics between an unsubstituted cyclic enone and its


-phenyl derivative.
Substrate1,4-Addition Reactivity (Steric Profile)1,2-Reduction Enantioselectivity (TarB-NO

)
Regioselectivity in Aerobic Dehydrogenation
2-Cyclohexen-1-one High (Unobstructed C3 position)Low (33% ee)[3]N/A (Symmetrical precursor)
2-Phenyl-2-cyclohexen-1-one Moderate (C3 shielded by C2-Phenyl)Excellent (99% ee) [3]High (Exclusive dehydrogenation at C2)[4]

Experimental Methodologies

Protocol 1: Asymmetric 1,2-Reduction using TarB-NO and NaBH

Objective: Synthesize chiral 2-phenyl-2-cyclohexen-1-ol with high enantiomeric excess. Causality: NaBH


 alone yields a racemic mixture and risks competing 1,4-conjugate reduction. TarB-NO

acts as a bifunctional chiral Lewis acid. It coordinates the carbonyl oxygen, activating it for hydride attack, while the steric bulk of the C2-phenyl group forces the transition state into a single, highly favored geometry[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 4.0 mmol of 2-phenyl-2-cyclohexen-1-one in 8.0 mL of a 0.5 M solution of the chiral boronate ester TarB-NO

    
     (4.0 mmol).
    
  • Hydride Addition: Cool the reaction vessel to 0 °C to maximize stereocontrol. Slowly add 4.8 mmol (1.2 equiv) of NaBH

    
    .
    
  • Reaction: Stir the mixture for 1 to 12 hours. The steric differential provided by the C2-phenyl group ensures the hydride attacks exclusively from the less hindered face.

  • Workup: Quench the reaction. Perform a simple acid extraction to recover the TarB-NO

    
     boronic acid precursor in high yield, leaving the product in the organic layer.
    
  • Validation: Analyze the isolated allylic alcohol via chiral Gas Chromatography (GC) to confirm the 99% ee[3].

Workflow Step1 Substrate Prep 2-Phenyl-2-cyclohexen-1-one in 0.5 M TarB-NO2 Step2 Hydride Addition NaBH4 (1.2 equiv) at 0°C Step1->Step2 Step3 Reaction Stir for 1-12 h (Regioselective 1,2-reduction) Step2->Step3 Step4 Workup Acid Extraction & Chiral GC Analysis Step3->Step4

Fig 2: Workflow for the asymmetric 1,2-reduction of cyclic enones.

Protocol 2: Regioselective Aerobic Dehydrogenation

Objective: Synthesize 2-phenyl-2-cyclohexen-1-one from 2-phenylcyclohexanone. Causality: Traditional oxidation methods often trigger uncontrolled disproportionation, yielding phenols. The Pd(II)–(


-O)–Au(0) cluster provides a concerted Lewis acid-Brønsted base pair that selectively activates the more acidic 

-C-H bond adjacent to the phenyl group, preventing over-oxidation[4].

Step-by-Step Workflow:

  • Catalyst Loading: Suspend the Pd/Au/CeO

    
     heterogeneous catalyst in a liquid-phase solution containing 2-phenylcyclohexanone.
    
  • Aerobic Oxidation: Introduce molecular oxygen (O

    
    ) as the terminal oxidant and heat the mixture to 70 °C.
    
  • Concerted Catalysis: The Pd(II) species coordinates the carbonyl oxygen, while the adjacent

    
    -oxo species deprotonates the 
    
    
    
    -hydrogen. The phenyl group stabilizes the enolate-like transition state, driving exclusive formation of the C2=C3 double bond[4].
  • Validation: Filter off the heterogeneous catalyst. Analyze the filtrate via NMR to confirm the complete absence of the undesired 6-phenyl-2-cyclohexen-1-one regioisomer and phenol byproducts[4].

References

  • PubChem. "2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401". National Institutes of Health (NIH). 1

  • Takei, D. et al.

    
    -O)–Au(0) Structure Unique to Heterogeneous Catalysts". JACS Au (2022). 4
    
  • Kim, J. et al. "Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic

    
    -Unsaturated Ketones Using TarB-NO
    
    
    
    and Sodium Borohydride". Organic Letters (2009). 3
  • MSU Chemistry. "Carbonyl Reactivity". Michigan State University. 2

Sources

Validation

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Phenyl-2-cyclohexen-1-one

Executive Summary 2-Phenyl-2-cyclohexen-1-one is a highly valued α,β-unsaturated cyclic ketone, serving as a critical chiral building block and intermediate in the synthesis of complex pharmaceuticals. For researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-2-cyclohexen-1-one is a highly valued α,β-unsaturated cyclic ketone, serving as a critical chiral building block and intermediate in the synthesis of complex pharmaceuticals. For researchers and drug development professionals, selecting the optimal synthetic route requires balancing reaction efficiency, regioselectivity, and scalability. This guide provides an objective, data-supported comparison between the two most prominent catalytic paradigms for synthesizing this molecule: Homogeneous Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Heterogeneous Pd/Au/CeO₂ Catalyzed α,β-Dehydrogenation .

Strategy A: Homogeneous Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Expertise

The traditional and highly reliable method for synthesizing 2-phenyl-2-cyclohexen-1-one involves the Suzuki-Miyaura cross-coupling of a 2-halo-2-cyclohexen-1-one with phenylboronic acid[1]. While 2-bromo-2-cyclohexen-1-one can be used, the iodo-analogue (2-iodo-2-cyclohexen-1-one) is vastly preferred. The causality here lies in bond dissociation energies: the weaker C–I bond significantly accelerates the turnover-limiting oxidative addition of the substrate to the Pd(0) catalyst. This allows the reaction to proceed under milder conditions, suppressing undesired side reactions such as base-catalyzed Michael additions or substrate degradation.

Self-Validating Experimental Protocol

Note: The starting material, 2-iodo-2-cyclohexen-1-one, can be synthesized via Baylis−Hillman conditions using DMAP and molecular iodine[1].

  • Catalytic Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-iodo-2-cyclohexen-1-one (1.0 equiv) and phenylboronic acid (1.2 equiv). Add a mild inorganic base, such as Na₂CO₃ (2.0 equiv), to facilitate the crucial transmetalation step.

  • Catalyst Loading: Introduce 5 mol% of Pd(PPh₃)₄. The bulky triphenylphosphine ligands stabilize the highly reactive 14-electron Pd(0) active species while providing the necessary spatial geometry for oxidative addition.

  • Biphasic Solvation: Suspend the reagents in a degassed THF/H₂O (4:1 v/v) solvent system. Causality: The biphasic nature is mandatory; water dissolves the base to form the reactive phenylboronate complex, while THF solubilizes the organic enone.

  • Execution & Validation: Heat to 70 °C for 4–6 hours. The protocol is self-validating: a color shift from the characteristic bright yellow of the active Pd(0) complex to a dark brown/black precipitate (palladium black) indicates catalyst deactivation and cycle termination.

  • Isolation: Quench with water, extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography to yield the target enone[1].

Strategy B: Heterogeneous Pd/Au/CeO₂ Catalyzed α,β-Dehydrogenation

Mechanistic Causality & Expertise

A modern, atom-economical alternative bypasses the need for pre-halogenated substrates by directly desaturating 2-phenylcyclohexanone using molecular oxygen (O₂) and a heterogeneous Pd/Au/CeO₂ catalyst[2].

This reaction operates via a highly specialized Pd(II)–(μ-O)–Au(0) concerted catalysis mechanism [2]. The Pd(II) species acts as a Lewis acid to coordinate the ketone, while the adjacent μ-oxo species acts as a Brønsted base to extract the α-H atom, forming a Pd(II)-enolate[2].

  • Regioselectivity: The system regioselectively dehydrogenates the phenyl-substituted side to yield 2-phenyl-2-cyclohexen-1-one, rather than the unsubstituted side (6-phenyl-2-cyclohexen-1-one)[2]. Density Functional Theory (DFT) calculations reveal the causality: the activation free energy for deprotonation at the phenyl-substituted side is only 9.4 kcal/mol, compared to a prohibitive 20.6 kcal/mol at the unsubstituted side[2].

  • Chemoselectivity: Standard Pd(0) nanoparticles typically cause over-oxidation (disproportionation) of cyclohexenones into phenols[2]. By stabilizing Palladium in the +2 oxidation state on the Au/CeO₂ support, this undesired phenol formation is energetically suppressed, stopping the reaction cleanly at the enone[2].

Self-Validating Experimental Protocol
  • System Preparation: In a reaction vessel equipped with an O₂ balloon, charge 2-phenylcyclohexanone (1.0 equiv) and the pre-synthesized Pd/Au/CeO₂ catalyst (1–2 mol% Pd loading)[2].

  • Solvent Selection: Add toluene as the solvent. Causality: A non-coordinating solvent is required to prevent competitive binding at the Lewis acidic Pd(II) active sites.

  • Aerobic Oxidation: Purge the system with O₂ and maintain a 1 atm O₂ atmosphere. Heat the mixture to 70 °C with vigorous stirring (800+ rpm) for 12–24 hours to overcome the gas-liquid mass transfer limitations of molecular oxygen.

  • Validation & Isolation: Monitor via GC-MS. The protocol is self-validating: the exclusive presence of the enone mass peak without the corresponding phenol mass peak confirms the structural integrity of the Pd(II)–(μ-O)–Au(0) active sites[2]. Filter the heterogeneous catalyst (which can be washed and recycled) and concentrate the filtrate in vacuo.

Comparative Performance Data

ParameterHomogeneous Suzuki-Miyaura[1]Heterogeneous Dehydrogenation[2]
Primary Catalyst Pd(PPh₃)₄ (Pd⁰)Pd/Au/CeO₂ (Pdᴵᴵ-on-Au⁰)
Starting Material 2-Iodo-2-cyclohexen-1-one2-Phenylcyclohexanone
Reagents / Oxidant Phenylboronic acid, Na₂CO₃Molecular Oxygen (O₂)
Regioselectivity Absolute (Pre-determined by halide position)High (Thermodynamically driven by phenyl ring)
Atom Economy Low (Generates boronic/halide waste)High (Generates H₂O as the only byproduct)
Catalyst Recovery Difficult (Homogeneous, requires scavenging)Simple (Filtration/Centrifugation)
Primary Side-Reaction Protodeboronation, HomocouplingOver-oxidation to phenol (if Pd⁰ aggregates form)

Mechanistic Pathway Visualization

Figure 1: Mechanistic comparison of homogeneous Suzuki-Miyaura vs. heterogeneous dehydrogenation.

Conclusion & Strategic Recommendations

For medicinal chemistry discovery phases where rapid library generation is required, the Homogeneous Suzuki-Miyaura approach remains superior. It guarantees absolute regiocontrol dictated by the halide position and utilizes commercially available boronic acids.

However, for process chemistry and scale-up , the Heterogeneous Pd/Au/CeO₂ Dehydrogenation is the recommended pathway. By utilizing unfunctionalized 2-phenylcyclohexanone and ambient molecular oxygen, it drastically improves atom economy, eliminates stoichiometric halide/boron waste, and allows for straightforward catalyst recovery, aligning perfectly with modern green chemistry mandates.

References

  • Prakash, G. S. K., et al. "Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride." Organic Letters - ACS Publications, 2009.3

  • Takei, D., et al. "C–H Bond Activation Mechanism by a Pd(II)–(μ-O)–Au(0) Structure Unique to Heterogeneous Catalysts." JACS Au - ACS Publications, 2022. 2

Sources

Comparative

Spectroscopic Comparison of 2-Phenyl-2-cyclohexen-1-one and 2-Phenylcyclohexan-1-one: A Technical Guide

For researchers and drug development professionals, distinguishing between -unsaturated ketones and their saturated analogs is a critical analytical step during synthesis, stability testing, and metabolic profiling. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between


-unsaturated ketones and their saturated analogs is a critical analytical step during synthesis, stability testing, and metabolic profiling. This guide provides an objective, data-driven comparison of 2-Phenyl-2-cyclohexen-1-one  (the conjugated enone) and 2-Phenylcyclohexan-1-one  (the saturated cyclic ketone).

By analyzing the causality behind their distinct spectroscopic signatures, this guide serves as a self-validating framework for structural elucidation.

Structural and Electronic Causality

The fundamental difference between these two molecules lies in the C2=C3 double bond present in 2-phenyl-2-cyclohexen-1-one.

  • 2-Phenylcyclohexan-1-one (Saturated): Features isolated chromophores. The carbonyl group (C=O) and the phenyl ring are separated by a freely rotating,

    
    -hybridized C2 carbon. The lack of orbital overlap between the 
    
    
    
    -system of the phenyl ring and the carbonyl dictates standard aliphatic ketone behavior .
  • 2-Phenyl-2-cyclohexen-1-one (Conjugated): The introduction of the alkene creates a continuous, extended

    
    -conjugated system encompassing the carbonyl, the alkene, and the phenyl ring. This delocalization of 
    
    
    
    -electrons into the antibonding orbital (
    
    
    ) of the C=O bond reduces its bond order (lowering the force constant) and significantly narrows the HOMO-LUMO gap .

Comparative Spectroscopic Data

The electronic differences described above manifest predictably across all major spectroscopic modalities. The table below summarizes the quantitative reference data used for comparative identification.

Spectroscopic Modality2-Phenylcyclohexan-1-one (Saturated)2-Phenyl-2-cyclohexen-1-one (Conjugated)Mechanistic Causality
UV-Vis (

)
~210 nm (strong,

)~250–260 nm (weak,

)
~250–280 nm (strong, extended

)
Extended conjugation lowers the excitation energy, causing a pronounced bathochromic (red) shift and hyperchromic effect.
FTIR (C=O stretch) ~1710 – 1715 cm

~1670 – 1680 cm

Resonance delocalization reduces the C=O bond order and force constant, lowering the stretching frequency.

H NMR (CDCl

)
~3.5–3.6 ppm (dd, 1H, C

-H)
~7.0–7.1 ppm (t, 1H, C

-H vinylic)
The

-proton in the enone is highly deshielded due to the resonance electron-withdrawing effect of the carbonyl.

C NMR (C=O)
~210 ppm~197 – 198 ppmResonance shielding from the conjugated system increases electron density at the carbonyl carbon, shifting it upfield.

C NMR (C-Alkene)
N/A (C

is aliphatic, ~57 ppm)
~138 ppm (C

), ~145–150 ppm (C

)

hybridization and polarization of the alkene bond due to conjugation.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following analytical workflows must be executed as self-validating systems. Every step is designed to eliminate environmental artifacts and baseline drift.

Protocol A: FTIR & UV-Vis Acquisition

Objective: Measure vibrational force constants and electronic transitions without solvent interference.

  • FTIR Sample Preparation: For liquid samples or oils, prepare a neat film between two NaCl or KBr plates. For crystalline solids, prepare a 1% (w/w) mixture in anhydrous KBr and press into a translucent pellet.

  • FTIR Validation: Run a background scan of the empty sample compartment immediately prior to acquisition to subtract atmospheric

    
     and 
    
    
    
    vapor. A valid enone spectrum must show a sharp C=O peak at ~1680 cm
    
    
    and a corresponding C=C stretch at ~1620 cm
    
    
    .
  • UV-Vis Preparation: Dissolve the analyte in spectroscopic-grade acetonitrile or ethanol to a concentration of

    
     to 
    
    
    
    M.
  • UV-Vis Validation: Use matched quartz cuvettes (1 cm path length). Fill the reference cuvette with the exact solvent batch used for the sample to ensure accurate baseline subtraction.

Protocol B: High-Resolution NMR Acquisition

Objective: Map the carbon framework and proton environments using magnetic resonance.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Internal Standardization (Critical): Ensure the

    
     contains 0.05% v/v Tetramethylsilane (TMS). The TMS signal provides a self-validating 0.00 ppm reference lock, eliminating chemical shift drift caused by temperature or magnetic field inhomogeneities.
    
  • Acquisition Parameters: Acquire

    
    H NMR at 
    
    
    
    400 MHz and
    
    
    C NMR at
    
    
    100 MHz. Use a relaxation delay (D1) of at least 2 seconds for
    
    
    H and 5 seconds for
    
    
    C to ensure complete relaxation and accurate integration .
  • Data Verification: In the saturated analog, verify the presence of the aliphatic multiplet/doublet of doublets at ~3.5 ppm. In the conjugated analog, confirm the disappearance of this aliphatic signal and the emergence of the vinylic triplet at ~7.0 ppm.

Logical Relationship Diagram

The following diagram illustrates the causality between the structural features of these two compounds and their resulting spectroscopic outputs.

G Struct1 2-Phenyl-2-cyclohexen-1-one (Conjugated Enone) Feature1 Extended π-Conjugation (C=O, C=C, Phenyl) Struct1->Feature1 Struct2 2-Phenylcyclohexan-1-one (Saturated Ketone) Feature2 Isolated Chromophores (C=O, Phenyl) Struct2->Feature2 UV1 UV-Vis: Bathochromic Shift λmax ~ 250-280 nm Feature1->UV1 Smaller HOMO-LUMO Gap IR1 IR: Lower Force Constant C=O ~ 1680 cm⁻¹ Feature1->IR1 Delocalized π-electrons NMR1 NMR: Shielded C=O (~198 ppm) Deshielded Alkene (~145 ppm) Feature1->NMR1 Resonance Shielding UV2 UV-Vis: Weak n→π* λmax ~ 250-260 nm Feature2->UV2 Larger HOMO-LUMO Gap IR2 IR: Normal Force Constant C=O ~ 1715 cm⁻¹ Feature2->IR2 Localized C=O Bond NMR2 NMR: Deshielded C=O (~210 ppm) Aliphatic C-α (~57 ppm) Feature2->NMR2 Standard Inductive Effects

Logical relationship between structural conjugation and resulting spectroscopic shifts.

References

  • PubChem. "2-Phenylcyclohexanone | C12H14O | CID 95592 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • RSC Advances. "Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives" Royal Society of Chemistry. Available at:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses: Preparation of 2-Phenylcyclohexanone Derivatives" Organic Syntheses, Inc. Available at:[Link]

Validation

Benchmarking the efficiency of different purification methods for 2-Phenyl-2-cyclohexen-1-one

Introduction & Physicochemical Profiling In organic synthesis and drug development, 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) serves as a critical building block. It is frequently utilized as an intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In organic synthesis and drug development, 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) serves as a critical building block. It is frequently utilized as an intermediate in the synthesis of complex pharmaceuticals and novel herbicide safeners 1. However, the direct arylation of cyclohexenone to yield 2-phenyl-2-cyclohexen-1-one often results in complex crude mixtures containing unreacted starting materials, regioisomers, and biphenyl byproducts [[2]]().

As a Senior Application Scientist, I have found that the purification of this compound requires a nuanced approach. The molecule features an


-unsaturated ketone conjugated with a phenyl ring. This extended conjugation not only makes it highly UV-active (detectable at 254 nm) but also dictates its strong dipole-dipole interactions. Furthermore, related cyclohexyl-phenyl derivatives typically present as low-melting solids or viscous liquids 3, meaning the crude material often behaves as a thick oil that is prone to band-broadening during separation.

Purification Workflow Decision Matrix

To objectively benchmark the best purification route, one must first assess the scale of the reaction and the target purity required for downstream applications.

PurificationWorkflow Crude Crude 2-Phenyl-2-cyclohexen-1-one (Reaction Mixture) Assess Assess Scale & Purity Target Crude->Assess ScaleLarge Large Scale (>10g) Moderate Purity (85-90%) Assess->ScaleLarge Scalability priority ScaleSmall Small-Medium Scale (<10g) High Purity (95-98%) Assess->ScaleSmall Standard lab scale UltraPurity Trace Impurity Removal Ultra-High Purity (>99.5%) Assess->UltraPurity Pharma-grade required Distillation Vacuum Distillation (Kugelrohr) ScaleLarge->Distillation Flash Flash Column Chromatography (Silica Gel) ScaleSmall->Flash Prep Preparative HPLC (C18 Reverse Phase) UltraPurity->Prep

Decision matrix for selecting the optimal purification method for 2-Phenyl-2-cyclohexen-1-one.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three primary purification methods based on standard laboratory trials.

Purification MethodAverage Yield (%)Achievable Purity (%)Time RequiredSolvent ConsumptionBest Use Case
Flash Chromatography 75 - 8595 - 982 - 4 hoursHigh (~1-2 L/g)Standard lab-scale synthesis
Preparative HPLC 65 - 75>99.51 - 2 hoursModerate (~0.5 L/g)Pharma-grade, resolving regioisomers
Vacuum Distillation 80 - 9085 - 901 hourNoneLarge-scale crude processing

Methodological Deep Dive & Protocols

Method 1: Flash Column Chromatography (Silica Gel)

Causality & Rationale: This method relies on the differential hydrogen-bonding affinity of the enone's carbonyl oxygen to the acidic silanol groups of the silica stationary phase. By employing a non-polar to polar gradient (e.g., petroleum ether/hexane to ethyl acetate), bulk non-polar impurities elute first. The enone is subsequently desorbed as the concentration of the hydrogen-bond-accepting ethyl acetate increases 1.

Self-Validating Protocol:

  • Preparation: Dry load the crude mixture onto silica gel (230-400 mesh). Because 2-phenyl-2-cyclohexen-1-one can present as a viscous oil, dry loading prevents the severe band broadening that occurs during direct liquid injection.

  • Elution: Run a step gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Validation Step: Spot the collected fractions on a silica TLC plate and co-spot with a known reference standard. Visualize under UV light (254 nm). To definitively distinguish the product from unreacted cyclohexenone, stain the plate with

    
    -anisaldehyde and heat; the conjugated enone will develop a distinct color profile. Only pool fractions showing a single, baseline-resolved spot at 
    
    
    
    (in 20% EtOAc/Hexane).
Method 2: Preparative Reverse-Phase HPLC

Causality & Rationale: The C18 stationary phase interacts heavily with the hydrophobic phenyl ring and the cyclohexene backbone. Regioisomers (such as 3-phenyl-2-cyclohexen-1-one) possess different dipole moments and hydrophobic surface areas due to the position of the phenyl ring relative to the carbonyl group. This subtle difference in hydrophobicity allows for baseline resolution on a reverse-phase column, an outcome that is nearly impossible on normal-phase silica where the dominant interaction is identical for both isomers (hydrogen bonding at the carbonyl).

Self-Validating Protocol:

  • Preparation: Dissolve the crude material in the initial mobile phase (40% Acetonitrile in Water) and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Elution: Inject onto a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). Run a linear gradient from 40% to 80% Acetonitrile over 20 minutes at a flow rate of 15 mL/min.

  • Validation Step: Monitor the eluent via a diode array detector (DAD) at 254 nm. Collect the major peak. Before lyophilizing the pooled fractions, inject a 5 µL aliquot onto an analytical LC-MS system. Confirm the mass (

    
    ) and ensure the UV purity trace is >99.5%, validating the separation before committing to solvent removal.
    
Method 3: Vacuum Distillation (Kugelrohr)

Causality & Rationale: 2-Phenyl-2-cyclohexen-1-one possesses a relatively high boiling point due to its molecular weight and the strong dipole-dipole interactions of the enone system. Conventional distillation at atmospheric pressure requires temperatures that induce thermal degradation (e.g., auto-oxidation or dimerization). Kugelrohr distillation under high vacuum (<0.1 mmHg) significantly lowers the boiling point. The short-path design minimizes the residence time of the compound in the vapor phase, preserving its structural integrity.

Self-Validating Protocol:

  • Preparation: Transfer the crude oil to a Kugelrohr distillation flask. Add a small magnetic stir bar to prevent bumping.

  • Distillation: Apply high vacuum (0.1 mmHg). Gradually heat the oven to 120-140°C.

  • Validation Step: Collect the distillate in the receiving bulb, which must be actively cooled with a dry ice/acetone bath. Perform a rapid

    
    H NMR (in CDCl
    
    
    
    ) of the resulting distillate. The protocol is validated by verifying the presence of the characteristic vinylic proton of the enone (
    
    
    ppm) and confirming the complete absence of high-molecular-weight polymeric baseline noise.

References

  • Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester deriv
  • Hypervalent Iodine in Combination with Phosphines, Unexpected DMSO Transformation and Hypervalent Iodine mediated Cyclisations, University of Huddersfield Research Portal.
  • 2-Phenylcyclohexanone - Physico-chemical Properties, ChemBK.

Sources

Comparative

Comparative DFT Study &amp; Performance Guide: Regioselective Synthesis of 2-Phenyl-2-cyclohexen-1-one

Executive Summary The synthesis of -unsaturated ketones, specifically 2-phenyl-2-cyclohexen-1-one , is a critical transformation in the development of pharmaceutical intermediates and complex natural products. Traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-unsaturated ketones, specifically 2-phenyl-2-cyclohexen-1-one , is a critical transformation in the development of pharmaceutical intermediates and complex natural products. Traditional homogeneous palladium catalysts (e.g., 

) often struggle with two major side reactions: poor regioselectivity (yielding 6-phenyl-2-cyclohexen-1-one) and rapid over-oxidation (disproportionation to phenols).

This guide objectively compares the mechanistic pathways and experimental efficacy of a field-proven heterogeneous


–(μ-O)–

cluster catalyst
against standard homogeneous alternatives. By leveraging Density Functional Theory (DFT) calculations, we elucidate the fundamental causality behind the superior regioselectivity and stability of the heterogeneous system [1].

Mechanistic Overview: DFT Insights into Regioselectivity

The dehydrogenation of 2-phenylcyclohexanone represents a classic kinetic vs. thermodynamic branching problem. DFT studies utilizing a


 cluster model reveal a unique concerted Lewis acid–Brønsted base mechanism  unique to the heterogeneous catalyst [1].
  • Heterogeneous Pathway (

    
    ):  The 
    
    
    
    center acts as a Lewis acid, coordinating the carbonyl oxygen. Simultaneously, the adjacent μ-oxo species acts as a Brønsted base, directly deprotonating the
    
    
    -carbon. This creates a highly specific transition state (TS) that strongly favors the phenyl-substituted side.
  • Homogeneous Pathway (

    
    ):  Relies on ligand-mediated deprotonation, where the non-coordinated oxygen of the trifluoroacetate ligand abstracts the proton. This pathway is more sterically demanding, leading to competitive activation of the unsubstituted side and subsequent over-oxidation by 
    
    
    
    species.

ReactionPathway Reactant 2-Phenylcyclohexanone TS_Target TS: Phenyl-side ΔG‡ = 9.4 kcal/mol Reactant->TS_Target Pd(II)-(μ-O)-Au(0) TS_Undesired TS: Unsub-side ΔG‡ = 20.6 kcal/mol Reactant->TS_Undesired Product 2-Phenyl-2-cyclohexen-1-one (Target) TS_Target->Product Byproduct 6-Phenyl-2-cyclohexen-1-one (Undesired) TS_Undesired->Byproduct TS_Phenol TS: Over-oxidation ΔG‡ = 27.7 kcal/mol Product->TS_Phenol Phenol Phenol Derivative (Over-oxidation) TS_Phenol->Phenol

DFT free energy profile for 2-phenylcyclohexanone dehydrogenation pathways.

Comparative Performance Data

To bridge computational theory with benchtop reality, the following tables summarize the quantitative advantages of the heterogeneous cluster model over standard homogeneous baselines.

Table 1: DFT-Calculated Activation Free Energies ( )
Reaction StepHeterogeneous

–(μ-O)–

[1]
Homogeneous

/

Baseline
Causality / Implication

-Deprotonation (Phenyl side)
9.4 kcal/mol Higher barrier (Ligand-mediated)Concerted μ-oxo base drastically lowers the barrier, kinetically favoring the target enone.

-Deprotonation (Unsub side)
20.6 kcal/mol Competitive with Phenyl sideSteric clash with the

core prevents unsubstituted side activation, ensuring regioselectivity.
Over-oxidation to Phenol 27.7 kcal/mol Low barrier (Rapid disproportionation)The high barrier uniquely arrests the reaction at the enone stage at 70 °C, preventing phenol formation.
Table 2: Experimental Yields & Selectivity
Catalyst SystemConversion (%)Selectivity to 2-Phenyl-2-cyclohexen-1-onePhenol YieldOperating Conditions

(Heterogeneous)
>99%>95% <1% 70 °C,

(1 atm), 12h

(Homogeneous)
~85%~70%~15%80 °C,

(1 atm), DMSO, 24h

Experimental & Computational Protocols

Every robust methodology must be a self-validating system. The protocols below outline how to reproduce the computational findings and validate them experimentally.

Protocol A: Self-Validating DFT Computational Workflow

To accurately model the transition states and ensure no false minima are reported, follow this rigorous DFT pipeline:

  • Cluster Modeling: Construct a

    
     cluster model to represent the active site.
    
  • Geometry Optimization: Perform optimizations using a hybrid functional (e.g., M06 or B3LYP). Apply a mixed basis set strategy: use effective core potentials (e.g., LANL2DZ) for

    
     and 
    
    
    
    , and an all-electron basis set (e.g., 6-31G(d,p)) for C, H, and O atoms.
  • Frequency Analysis (Validation Check): Calculate vibrational frequencies. A true ground-state minimum must yield zero imaginary frequencies . A valid transition state (TS) must yield exactly one imaginary frequency corresponding to the

    
    -C–H bond cleavage.
    
  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation from the TS. The forward and reverse paths must smoothly connect the reactant complex to the product enolate complex.

  • Single-Point Energy Corrections: Calculate final free energies (

    
    ) using a larger basis set (e.g., def2-TZVP) incorporating zero-point energy (ZPE) corrections and implicit solvent effects (e.g., SMD model for toluene).
    

ComputationalProtocol Step1 1. Cluster Modeling Step2 2. Geometry Optimization Step1->Step2 Step3 3. Frequency Analysis Step2->Step3 Step3->Step2 0 Imaginary Freq Step4 4. IRC Validation Step3->Step4 1 Imaginary Freq Step5 5. Single-Point Energy Step4->Step5 Connects Minima

Self-validating DFT workflow ensuring rigorous transition state verification.

Protocol B: Experimental Dehydrogenation & Validation
  • Catalyst Preparation: Synthesize

    
     via deposition-precipitation. Validate the 
    
    
    
    –(μ-O)–
    
    
    structure using X-ray Photoelectron Spectroscopy (XPS) prior to use.
  • Reaction Setup: In a parallel reactor, combine 2-phenylcyclohexanone (1.0 mmol),

    
     catalyst (1 mol% 
    
    
    
    ), and toluene under 1 atm
    
    
    .
  • Execution: Heat the mixture to 70 °C with vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Validation & Analysis: Monitor the reaction via GC-MS using dodecane as an internal standard. The chromatographic absence of 6-phenyl-2-cyclohexen-1-one and phenol derivatives empirically validates the 9.4 kcal/mol vs. 20.6 kcal/mol kinetic branching predicted by the DFT model.

Causality and Expert Insights

As an application scientist, it is crucial to understand why the heterogeneous system outperforms the homogeneous one, rather than just observing the yields.

The Origin of Regioselectivity: The phenyl group on the


-carbon of 2-phenylcyclohexanone naturally increases the acidity of the adjacent proton. However, in homogeneous systems, the steric bulk of the ligands often forces deprotonation at the less hindered, unsubstituted side. The unique geometry of the 

cluster creates a highly specific catalytic pocket. The μ-oxo bridge perfectly aligns with the phenyl-substituted

-proton, lowering the activation energy to an easily surmountable 9.4 kcal/mol [1].

The Prevention of Over-oxidation: Homogeneous


 nanoparticles or complexes are notorious for rapidly catalyzing the disproportionation of enones to form highly stable aromatic phenols. The heterogeneous cluster design intentionally maintains palladium in a stable +2 oxidation state through its interaction with the gold core and ceria support. This electronic configuration raises the barrier for the second dehydrogenation step (enone to phenol) to an insurmountable 27.7 kcal/mol at 70 °C, effectively trapping the reaction at the desired 2-phenyl-2-cyclohexen-1-one product [1].

References

  • Takei, D., Yatabe, T., et al. "C–H Bond Activation Mechanism by a Pd(II)–(μ-O)–Au(0) Structure Unique to Heterogeneous Catalysts." JACS Au, 2022.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guide: 2-Phenyl-2-cyclohexen-1-one

Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I mandate that laboratory personnel understand not just what the safety protocols are, but why they exist. 2-Phenyl-2-cyclohexen-1-one is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I mandate that laboratory personnel understand not just what the safety protocols are, but why they exist. 2-Phenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone frequently utilized as a synthetic intermediate in drug development.

From a structural biology and toxicology perspective, the α,β-unsaturated carbonyl moiety acts as a potent [1]. The electrophilic β-carbon is highly susceptible to nucleophilic attack by sulfhydryl (-SH) groups. If exposure occurs, this compound readily undergoes Michael addition with reduced glutathione or critical cysteine residues in cellular proteins, leading to covalent alkylation, oxidative stress, and cytotoxicity[1]. Because of this irreversible protein-binding capability, strict operational controls, self-validating decontamination procedures, and compliant disposal methodologies are non-negotiable.

Physicochemical & Regulatory Data

To ensure proper logistical planning, all quantitative and regulatory data must be reviewed prior to handling the material.

Property / MetricValue / Classification
Chemical Name 2-Phenyl-2-cyclohexen-1-one
CAS Number 4556-09-6[2]
Molecular Formula C12H12O[2]
Molecular Weight 172.22 g/mol [2]
Structural Class α,β-unsaturated ketone (Enone)
Primary Hazard Electrophilic toxicity (Michael Acceptor), Combustible
EPA RCRA Status Regulated Organic Solid/Liquid Waste[3]

Protocol 1: Immediate Spill Response & Decontamination Workflow

This protocol is designed as a self-validating system to ensure complete neutralization and removal of the chemical hazard in the event of a spill.

Step 1: Isolation and Ventilation

  • Action: Immediately evacuate non-essential personnel from the spill radius. Maximize local exhaust ventilation (e.g., fully open the fume hood baffle).

  • Causality: 2-Phenyl-2-cyclohexen-1-one is often dissolved in volatile organic co-solvents (like dichloromethane or ethyl acetate) during synthesis. Maximizing airflow prevents the accumulation of explosive or toxic vapor pockets.

Step 2: Donning Appropriate PPE

  • Action: Equip heavy-duty chemically resistant gloves (butyl rubber or double-gloved nitrile), splash goggles, and a lab coat.

  • Causality: Standard latex gloves offer poor permeation resistance to enones and organic solvents. Butyl rubber prevents the compound from reaching the skin, thereby eliminating the risk of dermal Michael addition to keratinocyte proteins.

Step 3: Inert Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Causality: Using inert absorbents prevents unintended exothermic reactions that can occur if reactive chemical binders or combustible materials (like sawdust) are exposed to concentrated synthetic mixtures.

Step 4: Decontamination & System Validation

  • Action: Sweep the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag. Wash the affected surface with a mild alkaline detergent solution (pH 8-9).

  • Causality: The mild alkaline environment disrupts the stability of residual enones and aids in the hydrolysis of organic residues, neutralizing the electrophilic threat.

  • Validation Check: After wiping the area dry, perform a visual inspection of the surface under a UV lamp (if the compound was mixed with UV-active co-solvents) or use a clean, dry Kimwipe to ensure absolutely no oily residue remains. Only after this validation step is passed may PPE be removed.

Protocol 2: Routine Waste Disposal Operations (RCRA Compliance)

Improper disposal of organic solvents and active pharmaceutical intermediates carries severe legal and environmental consequences. Follow this workflow to ensure compliance with [3].

Step 1: Waste Characterization & Validation

  • Action: Review the experimental batch record to identify all solvents mixed with the 2-Phenyl-2-cyclohexen-1-one waste.

  • Validation Check: If any halogenated solvent (e.g., dichloromethane, chloroform) is present at >1% of the total volume, the entire mixture must be classified as a Halogenated Organic Waste.

Step 2: Segregation and Transfer

  • Action: Transfer liquid waste into the appropriate, clearly labeled carboy (Red-tagged for Halogenated; Green-tagged for Non-Halogenated). Use a grounded safety funnel.

  • Causality: Mixing halogenated and non-halogenated waste streams is strictly prohibited. Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxin gases[3].

Step 3: Solid Waste Packaging

  • Action: Place all contaminated consumables (Kimwipes, gloves, empty reagent vials, and spill absorbents) into a transparent polyethylene bag. Double-bag the waste and seal it with a zip-tie.

  • Causality: Double-bagging prevents the permeation of residual volatile organics into the laboratory atmosphere during temporary storage.

Step 4: Labeling and Final Disposition

  • Action: Affix a fully completed Hazardous Waste label to all containers, explicitly listing "2-Phenyl-2-cyclohexen-1-one" and all co-solvents with their approximate percentages. Store in a secondary containment tray within a grounded flammable storage cabinet until pickup by a licensed hazardous waste disposal facility.

Waste Segregation Visualization

WasteDisposal Start 2-Phenyl-2-cyclohexen-1-one Waste Generation Liquid Liquid Waste (Reaction Solvents) Start->Liquid Solid Solid Waste (Consumables/Spills) Start->Solid CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen SolidBag Double-Bagged Solid Waste Stream Solid->SolidBag Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Incineration Licensed High-Temperature Incineration (EPA RCRA) Halogenated->Incineration NonHalogenated->Incineration SolidBag->Incineration

Decision tree for the segregation and disposal of 2-Phenyl-2-cyclohexen-1-one laboratory waste.

References

  • National Center for Biotechnology Information. "2-Phenyl-2-cyclohexen-1-one | C12H12O | CID 1201401" PubChem. URL:[Link]

  • Ding, C., et al. "Discovery and development of natural product oridonin-inspired anticancer agents." PubMed Central (PMC). URL:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Phenyl-2-cyclohexen-1-one

An authoritative, step-by-step guide to the safe handling, operational workflows, and disposal of 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) . Designed for researchers, synthetic chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the safe handling, operational workflows, and disposal of 2-Phenyl-2-cyclohexen-1-one (CAS: 4556-09-6) . Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes chemical mechanics with field-proven laboratory safety protocols.

Mechanistic Context: The "Why" Behind the Hazards

To safely handle 2-Phenyl-2-cyclohexen-1-one, one must first understand its molecular reactivity. As a cyclic α,β-unsaturated ketone (enone), this compound is not merely a passive solvent or benign intermediate; it is a highly reactive Michael acceptor [1][2].

The conjugation of the carbon-carbon double bond with the carbonyl group creates a highly electrophilic β-carbon (C3 position). In a biological context, this electrophilic center is highly susceptible to nucleophilic attack by biological thiols (such as cysteine residues in skin proteins or intracellular glutathione) and primary amines[2]. This irreversible covalent binding is the primary mechanism driving its cytotoxicity, potential for severe skin sensitization, and respiratory irritation[3][4].

Understanding this causality is critical: your safety protocols are not just about preventing contact; they are about preventing irreversible conjugate addition reactions with your own cellular proteins.

MechanisticPathway Enone 2-Phenyl-2-cyclohexen-1-one (Electrophilic Enone) Complex Transition State (Conjugate Addition) Enone->Complex β-carbon attack BioNuc Biological Nucleophile (e.g., Cysteine -SH) BioNuc->Complex Nucleophilic donation Adduct Covalent Adduct (Cellular Toxicity) Complex->Adduct Irreversible binding

Mechanistic pathway of 2-Phenyl-2-cyclohexen-1-one toxicity via Michael addition.

Quantitative Hazard Profile & Risk Assessment

Based on the structural profiling of phenyl-substituted cyclohexenones, the compound exhibits significant acute and chronic hazard profiles[3][5]. All personnel must review the following quantitative and qualitative risk data before initiating any synthetic or analytical workflows[6].

Table 1: Hazard Classification & GHS Parameters

Hazard CategoryGHS CodeSignal WordCausality / Mechanistic Basis
Acute Toxicity (Oral) H302WarningModerately toxic upon ingestion; disrupts metabolic pathways[5].
Skin Irritation / Sensitization H315 / H317WarningCovalent adduction to epidermal proteins via Michael addition[1].
Eye Irritation H319WarningRapid reaction with mucosal membranes; causes severe localized inflammation.
Respiratory Irritation H335WarningVapor/aerosol inhalation leads to nucleophilic attack on respiratory tract lining[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive enones. The selection of barrier materials must account for both the compound's reactivity and the solvents used to dissolve it (commonly dichloromethane, DMF, or THF)[6].

Table 2: Required PPE and Material Compatibility

PPE CategoryApproved MaterialBreakthrough TimeOperational Justification
Primary Gloves Butyl Rubber (0.3 mm)> 240 minsImpermeable to both the enone and common organic carrier solvents.
Secondary Gloves Nitrile (0.1 mm)< 15 minsWorn under Butyl gloves for tactile precision; provides immediate alert to outer glove failure.
Eye Protection Indirect-Vented GogglesN/APrevents vapor intrusion into the ocular cavity (safety glasses are strictly prohibited).
Body Protection Nomex / FR Lab CoatN/APrevents static discharge, which is critical when handling fine powders or volatile solvent mixtures.

Operational Workflows: Safe Handling & Transfer

The following protocol guarantees a self-validating system for the transfer of 2-Phenyl-2-cyclohexen-1-one, ensuring zero dermal or inhalation exposure.

Protocol 1: Closed-System Weighing and Transfer

  • Prerequisites: Chemical fume hood (face velocity 80–120 fpm), calibrated analytical balance, anti-static ionizer, amber glass storage vials.

  • Workspace Preparation: Line the fume hood with chemical-resistant, absorbent bench paper. Ensure the sash is lowered to the designated operational height (usually 18 inches).

  • Static Elimination: Pass the anti-static ionizer over the weigh boat and stainless-steel spatula.

    • Causality: Eliminating static prevents the electrostatic dispersion of the solid/viscous liquid, mitigating aerosolization risks.

  • Primary Transfer: Using the stainless-steel micro-spatula, transfer the required mass of 2-Phenyl-2-cyclohexen-1-one into the weigh boat.

    • Causality: Stainless steel is completely inert to enones, preventing the chemical degradation that can occur with reactive plastic spatulas.

  • Secondary Containment: Immediately transfer the weighed material into a pre-tared, amber glass vial.

    • Causality: Amber glass prevents UV-catalyzed dimerization or photo-degradation of the conjugated double bond.

  • Sealing and Validation: Seal the vial with a PTFE-lined cap. Wipe the exterior of the vial with an isopropanol-soaked lint-free wipe.

    • Validation Step: Perform a visual inspection of the wipe under a UV lamp (if applicable) to validate the complete removal of microscopic residues before removing the vial from the hood.

Emergency Response & Chemical Decontamination

Protocol 2: Chemical Quenching of Enone Spills

  • Objective: Neutralize the electrophilic hazard of 2-Phenyl-2-cyclohexen-1-one via a controlled conjugate addition reaction.

  • Isolation: Immediately halt work, alert nearby personnel, and lower the fume hood sash to maximize exhaust velocity.

  • Quenching Solution Preparation: Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) in water.

    • Causality: Bisulfite acts as a soft, highly effective nucleophile. It rapidly undergoes a 1,4-conjugate addition with the enone to form a water-soluble, non-toxic sulfonate adduct, permanently destroying the Michael acceptor hazard.

  • Application: Gently pour the bisulfite solution over the spill, starting from the perimeter and working inward to prevent spreading.

  • Incubation & Validation: Allow a 15-minute contact time.

    • Validation Step: The reaction is complete when the distinct, sharp odor of the enone dissipates entirely, replaced by the mild, characteristic scent of the bisulfite.

  • Absorption: Apply an inert absorbent (e.g., vermiculite or sand) to the neutralized slurry. Do not use combustible materials like sawdust.

SpillResponse Spill 1. Spill Identified (Enone Leak) Evac 2. Evacuate & Ventilate (Maximize Fume Hood) Spill->Evac PPE 3. Don Advanced PPE (Butyl Gloves, Respirator) Evac->PPE Quench 4. Chemical Quenching (10% Sodium Bisulfite) PPE->Quench Absorb 5. Apply Inert Absorbent (Vermiculite/Sand) Quench->Absorb Waste 6. Hazardous Waste (Incineration Protocol) Absorb->Waste

Step-by-step spill response and chemical quenching workflow for enone compounds.

Waste Management & Disposal Plans

Improper disposal of enones poses severe risks to aquatic environments due to their toxicity to non-target organisms[4].

  • Segregation: Store 2-Phenyl-2-cyclohexen-1-one waste strictly away from strong oxidizers, strong acids, and strong bases.

    • Causality: Exposure to strong bases can trigger uncontrolled, highly exothermic aldol condensation or polymerization reactions.

  • Disposal Route: All solid waste, contaminated PPE, and neutralized spill slurries must be collected in High-Density Polyethylene (HDPE) containers. Label as "Hazardous Organic Waste - Contains Reactive Enones." The only approved disposal method is high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility. Never flush unquenched enones down the sink.

References

  • [6] Hypervalent Iodine in Combination with Phosphines, Unexpected DMSO Transformation and Hypervalent Iodine mediated Cyclisations. University of Huddersfield Research Portal. Available at: [Link]

  • [4] Design, microwave-assisted synthesis, bioactivity and SAR of novel substituted 2-phenyl-2-cyclohexanedione enol ester derivatives. RSC Publishing. Available at: [Link]

  • [2] Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride. Organic Letters - ACS Publications. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.